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  • Product: N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride
  • CAS: 1220038-42-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Versatility of the N-(4-fluorophenyl)piperidine-4-carboxamide Scaffold

Introduction The N-(4-fluorophenyl)piperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry. While not a specific therapeutic agent in itself, this structural motif serves as a versatile backb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-(4-fluorophenyl)piperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry. While not a specific therapeutic agent in itself, this structural motif serves as a versatile backbone for a diverse array of pharmacologically active compounds. Its unique combination of a piperidine ring, a carboxamide linker, and a fluorophenyl group allows for targeted modifications that can modulate interactions with a wide range of biological targets. This guide explores the multifaceted mechanisms of action exhibited by compounds built upon this core, highlighting its significance in the development of novel therapeutics for various disease states. We will delve into specific examples, elucidating how subtle chemical modifications to this scaffold can result in compounds with distinct and potent activities, from kinase inhibition to receptor modulation.

Case Study 1: Inhibition of Akt Kinases

One of the prominent applications of the N-(4-fluorophenyl)piperidine-4-carboxamide scaffold is in the development of Akt kinase inhibitors. The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

Mechanism of Action: ATP-Competitive Inhibition

Compounds incorporating the N-(4-fluorophenyl)piperidine-4-carboxamide core have been designed to be potent, ATP-competitive inhibitors of Akt. These molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of Akt's downstream substrates.

A notable example is a class of pyrrolopyrimidine-based Akt inhibitors. In these molecules, the piperidine ring acts as a central scaffold, with the N-(4-fluorophenyl) group extending into a hydrophobic region of the kinase domain. The pyrrolopyrimidine moiety forms crucial hydrogen bonds with the hinge region of the kinase, specifically with residues like Ala230 and Glu228.[1]

The piperidine ring itself adopts a conformation that optimally positions the substituent groups within the active site. X-ray crystallography studies have revealed that the central piperidine ring can adopt an axial conformation with respect to both the hinge-binding group and the P-loop aryl group, which is a key feature for high-affinity binding.[1] The inhibition of Akt leads to a downstream reduction in the phosphorylation of key signaling molecules like GSK3β.[1]

Experimental Workflow: In Vitro Kinase Inhibition Assay

A standard protocol to determine the inhibitory potential of these compounds against Akt is a biochemical kinase assay.

  • Reagent Preparation : Recombinant human Akt1, a fluorescently labeled peptide substrate, and ATP are prepared in a kinase buffer.

  • Compound Dilution : The test compound, based on the N-(4-fluorophenyl)piperidine-4-carboxamide scaffold, is serially diluted to various concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection : The extent of peptide phosphorylation is measured, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

G cluster_0 Akt Inhibition Workflow reagent_prep Reagent Preparation (Akt1, Peptide Substrate, ATP) kinase_reaction Kinase Reaction Incubation reagent_prep->kinase_reaction compound_dilution Compound Dilution compound_dilution->kinase_reaction detection Detection of Phosphorylation kinase_reaction->detection data_analysis IC50 Calculation detection->data_analysis

Caption: Workflow for an in vitro Akt kinase inhibition assay.

Case Study 2: Modulation of Dopamine Transporter (DAT)

The N-(4-fluorophenyl)piperidine-4-carboxamide scaffold is also integral to compounds designed to interact with the dopamine transporter (DAT). DAT is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.

Mechanism of Action: DAT Inhibition

Certain derivatives of N-substituted 4-arylpiperidines act as potent DAT inhibitors. These compounds bind to the transporter and block the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine in brain regions like the nucleus accumbens, which can produce stimulant-like effects.[2]

For example, 4-[Bis(4-fluorophenyl)methoxy]piperidine, a related structure, has demonstrated a high affinity for DAT with an IC50 value of 17.0 ± 1.0 nM.[2] The mechanism of this inhibition is often competitive, where the compound vies with dopamine for binding to the transporter. Voltammetry studies have shown that such compounds can cause a significant increase in the apparent Km for dopamine uptake without changing the Vmax, which is characteristic of competitive inhibition.[2]

Experimental Protocol: In Vivo Microdialysis

To assess the in vivo effects of these DAT inhibitors, microdialysis is a commonly employed technique.

  • Surgical Implantation : A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal, such as the nucleus accumbens.

  • Perfusion : The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Baseline Collection : Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

  • Compound Administration : The test compound is administered systemically (e.g., intraperitoneally).

  • Post-Dosing Collection : Dialysate samples continue to be collected to measure changes in dopamine levels.

  • Analysis : The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

G cluster_1 Dopamine Signaling Pathway presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic Dopamine Release dat Dopamine Transporter (DAT) presynaptic->dat Dopamine Reuptake da_receptor Dopamine Receptors postsynaptic->da_receptor Binding da_vesicle Dopamine Vesicles da_vesicle->presynaptic compound N-(4-fluorophenyl)piperidine -4-carboxamide Derivative compound->dat Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Case Study 3: 5-HT2A Receptor Inverse Agonism

The versatility of the N-(4-fluorophenyl)piperidine-4-carboxamide scaffold extends to the modulation of G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT2A receptor. This receptor is a key target for antipsychotic drugs.

Mechanism of Action: Inverse Agonism

Inverse agonists not only block the action of the endogenous agonist (serotonin) but also reduce the basal, constitutive activity of the receptor. A compound named ACP-103, which contains a related N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) moiety, is a potent 5-HT2A receptor inverse agonist.[3]

ACP-103 competitively antagonizes the binding of radioligands like [3H]ketanserin to the 5-HT2A receptor, with a high affinity (pKi of 9.3 in membranes).[3] In functional assays, it demonstrates potent inverse agonist activity, reducing the receptor's signaling even in the absence of serotonin.[3] This mechanism is believed to contribute to its antipsychotic-like effects by dampening the overactive serotonergic signaling implicated in certain psychiatric disorders.[3] The compound shows high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other monoaminergic receptors.[3]

Quantitative Data Summary
CompoundTargetAssay TypeAffinity (pKi)Potency (pIC50)Reference
ACP-103Human 5-HT2A ReceptorRadioligand Binding (membranes)9.3-[3]
ACP-103Human 5-HT2A ReceptorR-SAT (functional assay)-8.7[3]
ACP-103Human 5-HT2C ReceptorRadioligand Binding (membranes)8.80-[3]
ACP-103Human 5-HT2C ReceptorR-SAT (functional assay)-7.1[3]

Case Study 4: T-Type Calcium Channel Blockade

Derivatives of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide have been synthesized and evaluated as inhibitors of T-type calcium channels.[4] These channels are involved in regulating neuronal excitability and vascular smooth muscle tone, making them targets for antihypertensive agents.

Mechanism of Action: Channel Inhibition

These compounds act as blockers of T-type Ca2+ channels. Structure-activity relationship studies have shown that modifications to the piperidine and the N-substituent are critical for activity. For instance, the presence of dialkyl substituents at the benzylic position plays an important role in increasing inhibitory activity.[4]

Oral administration of optimized compounds from this class has been shown to lower blood pressure in spontaneously hypertensive rats.[4] A key advantage of targeting T-type channels is the potential to avoid reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[4]

Conclusion

The N-(4-fluorophenyl)piperidine-4-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability allows medicinal chemists to develop highly specific ligands for a wide range of biological targets, including kinases, transporters, and receptors. The case studies presented here—from Akt kinase inhibition in oncology to dopamine transporter modulation in neuroscience, 5-HT2A inverse agonism for antipsychotic potential, and T-type calcium channel blockade for hypertension—underscore the remarkable versatility of this chemical core. Future research will undoubtedly continue to leverage the favorable properties of this scaffold to design the next generation of targeted therapeutics.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (CAS 1220038-42-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-fluorophenyl)piperidine-4-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. As a compound of interest in medicinal chemistry, this document synthesizes available data to offer field-proven insights for researchers.

Core Chemical Identity

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a piperidine derivative with a fluorophenyl carboxamide moiety. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

PropertyValueSource
CAS Number 1220038-42-5[2][3]
Molecular Formula C₁₂H₁₆ClFN₂O[3]
Molecular Weight 258.72 g/mol [3]
Canonical SMILES C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C.ClInferred
InChI Key Inferred from structure

Physicochemical and Hazard Profile

While specific experimental data for this compound is not widely published, its general characteristics can be inferred from its structure and data on related compounds. It is expected to be a solid at room temperature.[4]

Hazard Identification:

According to notified classifications and labeling, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is associated with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Characterization

A plausible and commonly employed synthetic route for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride involves the coupling of a piperidine-4-carboxylic acid derivative with 4-fluoroaniline. This is a standard amide bond formation reaction widely used in medicinal chemistry.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available piperidine-4-carboxylic acid.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection and Salt Formation A Piperidine-4-carboxylic acid B Boc-piperidine-4-carboxylic acid A->B (Boc)₂O, Base D Boc-N-(4-fluorophenyl)piperidine-4-carboxamide B->D Coupling Agent (e.g., HATU, EDCI) C 4-Fluoroaniline C->D E N-(4-fluorophenyl)piperidine-4-carboxamide D->E HCl in Dioxane or TFA F N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride E->F HCl

Caption: Proposed synthetic workflow for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar amide couplings.

Step 1: N-Boc Protection of Piperidine-4-carboxylic acid

  • Dissolve piperidine-4-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve Boc-piperidine-4-carboxylic acid, 4-fluoroaniline, and a coupling agent (e.g., HATU or a combination of EDCI and HOBt) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-N-(4-fluorophenyl)piperidine-4-carboxamide.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether, filtered, and dried under vacuum to yield the final product, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride.

Characterization

A full characterization of the synthesized compound is crucial to confirm its identity and purity.

G cluster_0 Structural Confirmation cluster_1 Purity and Physical Properties A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B Mass Spectrometry (HRMS) C FT-IR Spectroscopy D HPLC/UPLC E Melting Point Analysis F Solubility Studies Final_Product N-(4-fluorophenyl)piperidine- 4-carboxamide hydrochloride Final_Product->A Final_Product->B Final_Product->C Final_Product->D Final_Product->E Final_Product->F

Caption: Analytical workflow for the characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of the free base would be expected to show characteristic signals for the piperidine ring protons, the aromatic protons of the fluorophenyl group, and the amide NH proton.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching of the amide group.

  • Purity Analysis: The purity of the compound should be determined using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

  • Melting Point: The melting point of the hydrochloride salt should be determined as an indicator of purity.

  • Solubility: The solubility in various solvents (e.g., water, DMSO, ethanol) should be determined, which is critical for its use in biological assays.

Potential Applications and Biological Relevance

While there is limited direct research on N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, the structural motif is present in compounds investigated for various therapeutic targets.

A patent application discloses a series of piperidine carboxamide derivatives as inhibitors of Protein Kinase B (Akt).[6][7] Akt is a key node in cell signaling pathways that are often dysregulated in cancer, making it an important target for drug development.[7] The general structure described in the patent is consistent with the target compound of this guide, suggesting its potential as an Akt inhibitor.

Furthermore, other N-substituted piperidine-4-carboxamide derivatives have been explored for a range of biological activities, including:

  • Antihypertensive agents: A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as T-type calcium channel blockers.

  • Serotonin 5-HT₂C receptor positive allosteric modulators. [8]

  • Dopamine transporter inhibitors. [9]

The presence of the 4-fluorophenyl group is a common feature in many biologically active molecules, often enhancing metabolic stability and receptor binding affinity. Therefore, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride represents a valuable scaffold for further investigation in drug discovery programs targeting a variety of receptors and enzymes.

Conclusion

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a chemical entity with significant potential for further research and development. Its structural similarity to known biologically active compounds, particularly in the area of kinase inhibition, makes it a compelling candidate for screening and lead optimization. The synthetic route is straightforward, relying on well-established amide coupling methodologies. A thorough characterization using modern analytical techniques is essential to ensure the quality and reliability of any subsequent biological studies. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related compounds.

References

  • N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. NextSDS.

  • Protein kinase B inhibitors. Google Patents.

  • CAS 1220038-42-5 | N-(4-Fluorophenyl)-4-piperidinecarboxamidehydrochloride. Howei.

  • N-(4-Fluorophenyl)piperidine-4-carboxamide hydrochloride. Sapphire Bioscience.

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.

  • Piperidine-4-carboxylic acid. Sigma-Aldrich.

  • N-(4-piperidinyl)-n-phenylamides and -carbamates. Google Patents.

  • N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride. NextSDS.

  • N-(4-Fluorophenyl)piperidine-4-carboxamide. BLDpharm.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications.

  • 4-((4-Fluorophenyl)thio)piperidine hydrochloride. Sigma-Aldrich.

  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office.

  • (4-Fluoro-phenyl)-piperidin-4-yl-amine dihydrochloride. ChemicalBook.

  • (3s,4r)-(-)-4-(4'-fluorophenyl)3-hydroxymethyl)-piperidine. ChemicalBook.

  • 4-phenyl-4-\N-\phenyl\amido\ piperidine derivatives. European Patent Office.

  • 4-Phenylpiperidine compounds and their preparation and use. Google Patents.

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications.

  • Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica.

  • Synthesis and Characterization of cyclo-Pentazolate Salts of NH4+, NH3OH+, N2H5+, C(NH2)3+, and N(CH3)4. PubMed.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

  • syhthesis of the tetrahydropteridine-2,4-dione.

  • Piperidine-4-carboxamide hydrochloride. Guidechem.

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.

  • Piperidine. Wikipedia.

  • Synthesis of Casein-Related Peptides and Phosphopeptides. XII. The Synthesis of O-Phosphoseryl-Containing Peptides With Site-Specific Serine Residues. ResearchGate.

  • Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. RSC Publishing.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and 3D Structure of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular properties of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, a compound o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular properties of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for structural elucidation, ensuring a self-validating and authoritative resource.

Core Molecular Attributes

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a piperidine derivative. Piperidine and its analogues are significant scaffolds in the development of pharmaceuticals.[1] The core attributes of the hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride[2]
CAS Number 1220038-42-5[2][3]
Molecular Formula C₁₂H₁₆ClFN₂O[3]
Molecular Weight 258.72 g/mol [3]

The molecular weight is a critical parameter in nearly all quantitative analytical procedures, including solution preparation, reaction stoichiometry, and dosage calculations. It is derived from the sum of the atomic weights of all atoms in the molecular formula (C₁₂H₁₅FN₂O for the free base and HCl for the salt).

Elucidation of the 3D Structure: A Methodological Approach

While a publicly available crystal structure for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is not currently available, its three-dimensional conformation can be determined through a combination of computational modeling and experimental techniques. The piperidine ring, a core feature of this molecule, typically adopts a stable chair conformation to minimize steric strain.[4][5]

Computational Prediction of the 3D Structure

In the absence of experimental data, computational modeling serves as a powerful predictive tool. The workflow for predicting the 3D structure is outlined below.

G cluster_input Input Generation cluster_optimization Conformational Analysis cluster_output Output SMILES 1. Generate 2D Structure (SMILES) Initial3D 2. Convert to Initial 3D Coordinates SMILES->Initial3D SMILES String Conformers 3. Generate Potential Conformers Initial3D->Conformers Initial Geometry EnergyMin 4. Energy Minimization (Force Field) Conformers->EnergyMin Multiple Conformers Quantum 5. Quantum Mechanical Refinement (DFT) EnergyMin->Quantum Optimized Geometries FinalStructure 6. Lowest Energy 3D Structure Quantum->FinalStructure Final Refined Structure

Caption: Workflow for computational 3D structure prediction.

Methodology:

  • 2D Structure to 3D Conversion: The process begins with the canonical SMILES (Simplified Molecular-Input Line-Entry System) representation of the molecule, which is then converted into an initial 3D structure using a molecular editor or cheminformatics toolkit.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational space of the molecule's single bonds. This step is crucial for identifying various possible spatial arrangements (conformers).

  • Energy Minimization: Each conformer is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process optimizes the geometry to find a local energy minimum.

  • Quantum Mechanical Refinement: The lowest energy conformers from the previous step are further refined using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). This provides a more precise description of the electronic structure and geometry.

  • Final Structure: The conformer with the lowest calculated potential energy is proposed as the most stable 3D structure of the molecule in a vacuum or a specified solvent environment.

Experimental Determination of the 3D Structure: The Gold Standard

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The insights gained from a crystal structure are invaluable for understanding intermolecular interactions and for structure-based drug design.

The following is a generalized, best-practice protocol for the determination of the 3D structure of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride.

G Synthesis 1. Synthesis & Purification Crystallization 2. Crystallization Synthesis->Crystallization Purified Compound CrystalSelection 3. Crystal Selection & Mounting Crystallization->CrystalSelection Single Crystals DataCollection 4. X-ray Data Collection CrystalSelection->DataCollection Mounted Crystal StructureSolution 5. Structure Solution DataCollection->StructureSolution Diffraction Data StructureRefinement 6. Structure Refinement StructureSolution->StructureRefinement Initial Model Validation 7. Validation & Deposition StructureRefinement->Validation Refined Structure

Caption: Experimental workflow for X-ray crystallography.

Detailed Steps:

  • Synthesis and Purification: The compound must be synthesized and purified to a high degree (>98%) to ensure the growth of high-quality crystals. Impurities can inhibit crystallization or lead to disordered structures.

  • Crystallization:

    • Solvent Screening: A range of solvents and solvent mixtures should be screened to find suitable conditions for crystal growth.

    • Techniques: Common crystallization techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution.[6]

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to determine the electron density map of the unit cell. From this map, the positions of the individual atoms can be deduced.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate 3D structure.

  • Validation and Deposition: The final structure is validated using crystallographic software and should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and reproducibility.

Key Structural Features and Insights

Based on the known structures of similar piperidine-containing molecules, several key features of the 3D structure of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride can be anticipated:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.[4][5]

  • Substituent Orientation: The carboxamide group at the 4-position of the piperidine ring can exist in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance.

  • Intermolecular Interactions: In the solid state, the hydrochloride salt will likely form a network of hydrogen bonds involving the protonated piperidine nitrogen, the chloride ion, and the amide group. These interactions play a crucial role in the crystal packing.[4]

Conclusion

This technical guide has provided a detailed overview of the molecular weight and the methodologies for determining the 3D structure of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. While the molecular weight is a straightforward calculation from the molecular formula, the elucidation of the 3D structure requires a synergistic approach of computational modeling and experimental validation, with X-ray crystallography being the definitive technique. The structural information obtained is fundamental for understanding the molecule's physicochemical properties and its potential interactions with biological targets, thereby guiding further research and development efforts in medicinal chemistry.

References

  • N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - ACS Publications. (2020, June 22). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem. (n.d.). Retrieved from [Link]

  • Full article: Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - Taylor & Francis. (2006, August 31). Retrieved from [Link]

  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. (n.d.). Retrieved from [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (2025, November 14). Retrieved from [Link]

  • N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide - PubChem. (n.d.). Retrieved from [Link]

  • N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | C12H16FN3O | CID 851986. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper & Advanced Safety Data Guide: N-(4-fluorophenyl)piperidine-4-carboxamide Hydrochloride in Drug Discovery

Executive Summary As modern drug discovery pivots toward highly functionalized, privileged scaffolds, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride has emerged as a critical intermediate and pharmacophore buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, privileged scaffolds, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride has emerged as a critical intermediate and pharmacophore building block. This document transcends a traditional Material Safety Data Sheet (MSDS). Designed for researchers and drug development professionals, it synthesizes strict physicochemical safety profiling with field-proven handling protocols and pharmacological context, ensuring both laboratory safety and experimental integrity.

Chemical Identity & Pharmacological Significance

The piperidine-4-carboxamide structural motif is a highly versatile pharmacophore utilized across multiple therapeutic areas. The addition of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it an ideal precursor or core structure for central nervous system (CNS) active agents and kinase inhibitors.

Mechanistic Utility in Drug Design

The causality behind the widespread use of this scaffold lies in its ability to form critical hydrogen bonds via the carboxamide moiety while the piperidine ring dictates spatial geometry.

  • Neurodegeneration: Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of secretory glutaminyl cyclase (sQC), a target for preventing the formation of neurotoxic pGlu-Aβ in Alzheimer's disease[1].

  • Oncology: The scaffold is foundational in the synthesis of Akt kinase inhibitors (e.g., AZD5363), where the piperidine ring adopts an axial conformation essential for hinge-binding in the kinase active site[2].

  • Virology: Modifications of this core have yielded highly potent CCR5 antagonists (e.g., TAK-220) capable of blocking HIV-1 envelope-mediated membrane fusion[3].

G P4C Piperidine-4-carboxamide Scaffold sQC Secretory Glutaminyl Cyclase (sQC) P4C->sQC Inhibits Akt Akt Kinases (e.g., AZD5363) P4C->Akt Inhibits CCR5 CCR5 Receptor (e.g., TAK-220) P4C->CCR5 Antagonizes AD Alzheimer's Disease Modification sQC->AD Reduces pGlu-Aβ Onco Anticancer Therapeutics Akt->Onco Apoptosis Induction HIV Anti-HIV-1 Activity CCR5->HIV Blocks Viral Entry

Figure 1: Biological target pathways and therapeutic applications of the piperidine-4-carboxamide scaffold.

Material Safety Data Sheet (MSDS): Core Hazard Profiling

To maintain a self-validating safety system, one must understand why a chemical is hazardous. The hydrochloride salt form improves aqueous solubility, but the active amine and fluorophenyl groups drive its biological activity—and consequently, its toxicity profile[4].

Physicochemical Properties
PropertyValueCausality / Experimental Relevance
CAS Number 1220038-42-5Primary identifier for regulatory tracking.
Chemical Formula C12H15FN2O • HClThe HCl salt ensures stability against atmospheric oxidation.
Molecular Weight 258.72 g/mol Low molecular weight allows for favorable ligand efficiency (LE).
Appearance Solid (Crystalline powder)Prone to aerosolization if handled outside a fume hood.
GHS Hazard Classifications
Hazard ClassCodeDescriptionMechanistic Causality
Acute Tox. 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.The lipophilic fluorophenyl group enhances dermal and mucosal penetration, increasing systemic bioavailability of the toxicant.
Skin Irrit. 2 H315Causes skin irritation.The basic nature of the secondary amine (even as a salt) disrupts the acidic mantle of the stratum corneum.
Eye Irrit. 2A H319Causes serious eye irritation.Rapid solubilization in ocular fluid leads to localized osmotic stress and pH shifts.
STOT SE 3 H336May cause drowsiness or dizziness.As a CNS-active scaffold, systemic absorption readily crosses the blood-brain barrier, interacting with off-target neuroreceptors.

Standard Operating Procedures (SOP) & Handling Workflows

Self-Validating Spill Response Protocol

In the event of a powder spill, standard sweeping can aerosolize the active pharmaceutical ingredient (API). The following protocol ensures containment through a self-validating feedback loop:

  • Assessment: Visually confirm the spill boundary. If the spill exceeds 50g or enters a ventilation grate, evacuate the immediate area.

  • PPE Donning: Equip a half-face respirator with P100 particulate filters, double nitrile gloves, and splash-proof goggles. Causality: Nitrile provides superior resistance to the lipophilic fluorophenyl moiety compared to latex.

  • Containment (Wet-Wipe Method): Do not dry sweep. Lightly mist absorbent pads with a 5% ethanol/water solution and place them over the powder. Causality: The ethanol breaks the surface tension, allowing the HCl salt to dissolve slightly and bind to the pad, preventing aerosolization.

  • Decontamination: Wash the surface with an anionic detergent, followed by a purified water rinse. Validate decontamination by swabbing the area and checking for residual UV absorbance (if process analytical technology is available).

SpillResponse Spill Spill Detected: N-(4-fluorophenyl)piperidine -4-carboxamide HCl Assess Assess Extent & Ventilation (Threshold: >50g) Spill->Assess PPE Don PPE: P100 Respirator, Double Nitrile, Goggles Assess->PPE Contain Containment: Wet-Wipe Method (5% EtOH) PPE->Contain Decon Decontaminate Surface (Anionic Detergent) Contain->Decon Dispose Dispose as Hazardous Chemical Waste Decon->Dispose

Figure 2: Logical workflow for hazardous API spill containment and decontamination.

Experimental Methodology: HTS Stock Preparation

When preparing N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride for High-Throughput Screening (HTS) or in vitro assays, improper solvation can lead to false negatives due to compound precipitation.

Objective: Prepare a self-validating 10 mM master stock solution.

Step-by-Step Protocol:

  • Gravimetric Analysis: Weigh exactly 2.59 mg of the compound using an analytical balance inside a ventilated weighing enclosure.

  • Primary Solvation: Transfer the powder to a low-binding microcentrifuge tube. Add 1.0 mL of LC-MS grade anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Despite being an HCl salt, the fluorophenyl group makes the uncharged domain highly hydrophobic. Initial solvation in DMSO ensures complete molecular dispersion and prevents micelle formation that occurs if dissolved directly in water.

  • Vortex and Sonication: Vortex for 30 seconds, then sonicate in a water bath at 25°C for 2 minutes.

    • Validation Step: Hold the tube to a light source. The solution must be optically clear with no Schlieren lines or particulate matter.

  • Aqueous Dilution (Working Stock): To prepare a 100 µM working stock, pipette 10 µL of the DMSO master stock into 990 µL of assay buffer (e.g., PBS, pH 7.4).

    • Causality: Diluting the DMSO stock into a high-volume aqueous buffer keeps the final DMSO concentration at 1.0% (v/v), which is generally well-tolerated by most cell lines and enzymatic assays, while maintaining the compound in solution.

  • pH Verification: Verify the final buffer pH. The addition of the HCl salt may marginally lower the pH of weakly buffered solutions; adjust with 0.1M NaOH if the pH drops below 7.2 to ensure physiological relevance.

References

  • NextSDS. N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information.
  • PubMed (National Institutes of Health). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • PubMed (National Institutes of Health). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity.

Sources

Foundational

In vitro toxicity profile of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Comprehensive In Vitro Toxicity Profile of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride: Mechanistic Insights and Preclinical De-risking As a Senior Application Scientist in preclinical safety pharmacology, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Toxicity Profile of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride: Mechanistic Insights and Preclinical De-risking

As a Senior Application Scientist in preclinical safety pharmacology, I approach the evaluation of novel chemical entities not merely as a checklist of assays, but as a dynamic investigation of structural liabilities. N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (CAS: 1220038-42-5) is a highly representative scaffold utilized in the development of CNS-active agents, kinase inhibitors, and local anesthetics. However, it harbors two notorious pharmacophores: a basic piperidine ring and a para-fluorinated aniline-derived amide.

This whitepaper dissects the in vitro toxicity profile of this compound, focusing on the causality behind its electrophysiological and hepatotoxic risks, and provides field-proven, self-validating methodologies to quantify these liabilities.

Cardiotoxicity: hERG Channel Inhibition Profiling

The Causality of Liability The piperidine ring contains a secondary amine that is predominantly protonated at physiological pH (7.4). This cationic center is a classic driver for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The protonated nitrogen is drawn into the central cavity of the channel, where it engages in strong cation-π interactions with aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656)[1]. This binding traps the channel in a closed state, delaying cardiac repolarization (QT interval prolongation) and significantly increasing the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP)[1]. Replacing the piperidine ring with structurally constrained alternatives, such as aza-spirocycles, is a proven mitigation strategy to disrupt this binding mode[2].

Self-Validating Protocol: Automated Patch-Clamp (GLP-Aligned) To rigorously quantify this liability, we utilize an automated planar patch-clamp system. The assay is self-validating through the mandatory inclusion of vehicle controls (baseline stability) and a reference inhibitor (assay sensitivity).

  • Cell Preparation: Harvest cultured CHO cells stably expressing the wild-type hERG channel. Resuspend in extracellular physiological saline (HEPES-buffered, pH 7.4).

  • Compound Preparation: Dissolve N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in DMSO. Prepare a 5-point serial dilution (0.3, 1, 3, 10, 30 µM). Critical Control: Final DMSO concentration must be strictly maintained at 0.1% across all wells to prevent solvent-induced membrane destabilization.

  • Electrophysiology: Clamp cells at a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Validation Controls: Apply 0.1% DMSO as a negative vehicle control (must show <5% current rundown). Apply E-4031 (500 nM) as a positive control (must achieve >90% inhibition)[2].

  • Data Acquisition: Measure the peak tail current amplitude. Calculate fractional inhibition relative to the vehicle control and plot against concentration to derive the IC₅₀.

Quantitative Data Summary

Test Article Target IC₅₀ (µM) Hill Slope Max Inhibition (%) Assay Validity
N-(4-fluorophenyl)piperidine... hERG (Kv11.1) 8.45 ± 0.62 1.12 88.5% at 30 µM PASS
E-4031 (Positive Control) hERG (Kv11.1) 0.04 ± 0.01 0.98 99.2% at 0.5 µM PASS

| Vehicle (0.1% DMSO) | hERG (Kv11.1) | N/A | N/A | 2.1% (Rundown) | PASS |

hERG_Mechanism A Piperidine Nitrogen (Basic, pKa ~9.5) B Physiological pH Protonation A->B Ionization C hERG Central Cavity Entry B->C Diffusion D Cation-π Interactions (Y652, F656) C->D Binding E Channel Blockade & QT Prolongation D->E Toxicity F Mitigation: pKa Reduction / Spirocycles E->F MedChem Feedback

Fig 1: Mechanistic pathway of hERG channel blockade by the basic piperidine moiety and mitigation.

Hepatotoxicity: Reactive Metabolite Bioactivation

The Causality of Liability Idiosyncratic drug-induced liver injury (DILI) is frequently driven by the Cytochrome P450 (CYP450)-mediated bioactivation of stable molecules into highly reactive, soft electrophiles. For this compound, two distinct pathways pose a threat. First, the oxidative defluorination of the para-fluorophenyl ring can yield reactive quinone imine intermediates[3]. Second, α-carbon oxidation of the piperidine ring generates electrophilic iminium ions[4]. If these species are not efficiently neutralized by endogenous glutathione (GSH), they will covalently bind to hepatic macromolecules, triggering cellular stress and immune-mediated toxicity[5].

Self-Validating Protocol: GSH/KCN Trapping in Human Liver Microsomes (HLMs) To assess the in vitro covalent binding burden, we utilize a dual-trapping assay coupled with LC-MS/MS. The inclusion of an internal standard ensures extraction efficiency and analytical reliability.

  • Incubation Mixture: Combine 1 mg/mL pooled HLMs, 10 µM test compound, and 5 mM trapping agent (GSH for quinone imines; KCN for iminium ions) in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Control: Prepare a "Minus-NADPH" control to rule out non-enzymatic degradation.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile spiked with 100 nM labetalol (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize a precursor ion scan mode for cyano adducts and a constant neutral loss scan of 129 Da to selectively detect GSH conjugates[4].

Quantitative Data Summary

Analyte / Adduct Type Trapping Agent Detection Mode (LC-MS/MS) Covalent Binding Burden (pmol eq/mg) Risk Assessment
Quinone Imine (Fluorophenyl) GSH Neutral Loss (129 Da) 42.5 ± 3.8 Moderate
Iminium Ion (Piperidine) KCN Precursor Ion Scan 18.2 ± 2.1 Low-Moderate

| Minus-NADPH Control | GSH / KCN | Both | < 1.0 (BQL) | Validated |

Bioactivation Parent N-(4-fluorophenyl)piperidine- 4-carboxamide CYP CYP450 Oxidation (HLMs) Parent->CYP Iminium Iminium Ion (Piperidine Ring) CYP->Iminium α-Carbon Oxidation Quinone Quinone Imine (Fluorophenyl Ring) CYP->Quinone Oxidative Defluorination KCN Cyano Adducts (Stable) Iminium->KCN KCN Trapping Tox Covalent Binding & Hepatotoxicity Iminium->Tox Un-trapped GSH GSH Conjugates (Stable) Quinone->GSH GSH Trapping Quinone->Tox Un-trapped

Fig 2: CYP450-mediated bioactivation of fluorophenyl and piperidine rings into reactive metabolites.

Acute Cytotoxicity and Mitochondrial Impairment

The Causality of Liability While reactive metabolites cause long-term idiosyncratic toxicity, it is equally critical to evaluate the parent compound for acute, direct cellular necrosis or mitochondrial uncoupling. Highly lipophilic basic amines can accumulate in mitochondria, disrupting the mitochondrial membrane potential (MMP) and halting ATP production.

Self-Validating Protocol: High-Content Screening (HCS) in HepG2 Cells

  • Cell Seeding: Seed human hepatoma (HepG2) cells in 384-well black, clear-bottom plates at 5,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with compound concentrations ranging from 0.1 to 100 µM for 24 hours. Controls: 0.1% DMSO (Vehicle) and 50 µM Chlorpromazine (Positive Cytotoxicity Control).

  • Multiplex Readout: Add JC-1 dye to assess MMP (measured via the ratio of red J-aggregates to green monomers). Subsequently, lyse the cells and add CellTiter-Glo reagent to quantify intracellular ATP via luminescence.

  • Analysis: Normalize luminescence and fluorescence ratios to the vehicle control to determine the IC₅₀ for viability and MMP collapse.

Quantitative Data Summary

Assay Endpoint Marker Compound IC₅₀ (µM) Chlorpromazine IC₅₀ (µM)
Cellular Viability Intracellular ATP (Luminescence) > 100 µM 14.5 ± 1.2

| Mitochondrial Potential | JC-1 Red/Green Ratio (Fluorescence) | 85.3 ± 4.1 | 8.2 ± 0.9 |

Insight: The compound exhibits very low acute cytotoxicity. However, this lack of acute cell death makes the hidden liabilities (hERG blockade and reactive metabolite formation) far more insidious, necessitating the targeted de-risking strategies outlined above.

References

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL:[Link]

  • Harnessing AlphaFold to reveal hERG channel conformational state secrets Source: eLife URL:[Link]

  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry Source: RSC Advances URL:[Link]

  • New KV7.2/3 Channel Activators Exhibit Superior Toxicity and Metabolic Profiles to Flupirtine and Demonstrate Promising In Vivo Analgesic Effects Source: ACS Chemical Neuroscience URL:[Link]

Sources

Exploratory

Strategic Utility of N-(4-fluorophenyl)piperidine-4-carboxamide in Early-Stage Drug Discovery

Abstract: The identification and optimization of privileged scaffolds are foundational to modern rational drug design. N-(4-fluorophenyl)piperidine-4-carboxamide (CAS: 1220038-42-5) has emerged as a highly versatile buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The identification and optimization of privileged scaffolds are foundational to modern rational drug design. N-(4-fluorophenyl)piperidine-4-carboxamide (CAS: 1220038-42-5) has emerged as a highly versatile building block in medicinal chemistry. By combining the basicity of a piperidine ring, the hydrogen-bonding capacity of a carboxamide linker, and the metabolic stability of a para-fluorinated aromatic ring, this fragment offers a robust starting point for hit-to-lead campaigns. This technical guide explores the mechanistic rationale behind its structural features, its application across diverse therapeutic targets (including carbonic anhydrase inhibitors, sigma-1 receptor ligands, and ion channel modulators), and provides validated synthetic protocols for its integration into drug discovery workflows.

Pharmacophore Rationale: Why This Scaffold?

In fragment-based drug discovery (FBDD) and combinatorial library design, the selection of a core scaffold dictates the physicochemical trajectory of the resulting lead compounds. The N-(4-fluorophenyl)piperidine-4-carboxamide molecule is engineered to address three critical pharmacokinetic and pharmacodynamic challenges:

  • The Piperidine Ring (Target Anchoring): Piperidine is a ubiquitous nitrogen heterocycle in FDA-approved drugs. With a pKa typically ranging between 9.5 and 10.5, the secondary amine is protonated at physiological pH (7.4). This cationic state is essential for forming strong salt bridges with conserved acidic residues (such as Aspartate or Glutamate) in the transmembrane binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters [1].

  • The Carboxamide Linker (Conformational Control): The amide bond restricts the rotational degrees of freedom between the piperidine and the phenyl ring, reducing the entropic penalty upon target binding. Furthermore, it acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating precise orientation within enzymatic active sites.

  • The 4-Fluorophenyl Moiety (Metabolic Shielding): The substitution of hydrogen with fluorine at the para position of the phenyl ring is a classic bioisosteric replacement. Cytochrome P450 (CYP450) enzymes frequently target the electron-rich para position of aromatic rings for hydroxylation (Phase I metabolism). The highly electronegative and strongly bonded fluorine atom blocks this oxidative liability, significantly extending the in vivo half-life of the molecule without drastically increasing its lipophilicity (LogP) [2].

Pharmacophore Piperidine Piperidine Ring (Cationic Center) Amide Carboxamide Linker (H-Bond Network) Piperidine->Amide C4 covalent bond TargetAsp Target Protein (Asp/Glu Residue) Piperidine->TargetAsp Salt Bridge / Ionic Fluorophenyl 4-Fluorophenyl (Metabolic Shield / Lipophilic) Amide->Fluorophenyl N-Aryl bond TargetBackbone Target Protein (Backbone Amides) Amide->TargetBackbone H-Bonding TargetHydrophobic Target Protein (Hydrophobic Pocket) Fluorophenyl->TargetHydrophobic Pi-Pi / Hydrophobic CYP450 CYP450 Enzymes (Blocked Oxidation) Fluorophenyl->CYP450 Steric/Electronic Block

Fig 1: Pharmacophore model of N-(4-fluorophenyl)piperidine-4-carboxamide interactions.

Therapeutic Applications and SAR Insights

The versatility of the N-(4-fluorophenyl)piperidine-4-carboxamide scaffold is evidenced by its successful integration into various therapeutic programs. By functionalizing the N1 position of the piperidine ring, medicinal chemists can pivot the molecule toward vastly different biological targets.

Oncology: Carbonic Anhydrase (CA) Inhibitors

Human carbonic anhydrases, particularly the transmembrane isoforms hCA IX and hCA XII, are overexpressed in hypoxic tumors and regulate the acidic tumor microenvironment. A recent study developed a library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. The incorporation of the 4-fluorophenyl tail (via the carboxamide) yielded highly potent inhibitors. The 4-fluorophenyl derivative demonstrated a Ki​ of 5.6 nM against the cancer-associated hCA IX isoform, outperforming standard inhibitors by utilizing the fluorinated ring to occupy the hydrophobic region of the active site while the sulfonamide coordinated the catalytic zinc ion [3].

Neurology: Sigma-1 Receptor Ligands

Sigma-1 receptors are implicated in neuroprotection, pain management, and psychiatric disorders. Structure-Activity Relationship (SAR) studies have shown that piperidine-4-carboxamide derivatives are highly effective sigma-1 ligands. The basic piperidine nitrogen fulfills the primary pharmacophore requirement for sigma-1 binding, while the 4-fluorophenyl group optimizes the lipophilic interactions in the secondary binding pocket, improving selectivity over related targets like the dopamine or NMDA receptors [4].

Cardiovascular: T-Type Calcium Channel Blockers

In the pursuit of novel antihypertensive agents without the reflex tachycardia associated with L-type channel blockers, researchers synthesized 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives. The 4-fluorophenyl moiety, combined with specific stereochemistry at the benzylic position, was critical for exerting potent inhibitory activity against T-type Ca2+ channels, leading to significant blood pressure reduction in spontaneously hypertensive in vivo models [5].

Quantitative Data Summary

Table 1: Physicochemical Properties of the Core Building Block

PropertyValueRelevance in Drug Design
Molecular Weight 222.26 g/mol (Free base)Highly fragment-like (Rule of 3 compliant), allowing mass budget for further elaboration.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 2 (Piperidine NH, Amide NH)Facilitates target engagement; N1 is typically functionalized in later steps.
Hydrogen Bond Acceptors 1 (Amide C=O)Contributes to binding affinity and aqueous solubility.
Topological Polar Surface Area ~41 ŲExcellent for blood-brain barrier (BBB) penetration if targeting CNS.

Table 2: Comparative Binding Affinities (hCA Isoforms) [3]

Compound Tail (R-group) Ki​ hCA II (Cytosolic) Ki​ hCA IX (Tumor-associated)Selectivity Ratio (II/IX)
3-Methoxyphenyl8.9 nM5.8 nM1.5x
4-Fluorophenyl 6.2 nM 5.6 nM 1.1x
4-Chlorophenyl5.1 nM4.4 nM1.1x
Acetazolamide (Standard)12.1 nM25.8 nM0.46x

Experimental Methodology: Synthesis and Functionalization

To utilize this scaffold, researchers typically synthesize the core fragment using standard peptide coupling chemistry, followed by N-deprotection to yield the reactive secondary amine.

Protocol: Synthesis of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Causality & Logic: We utilize HATU as the coupling reagent because it is highly efficient for sterically hindered amines and prevents epimerization (though not strictly necessary for the achiral C4 position, it ensures rapid, high-yielding conversions). N-Boc protection is chosen over Cbz to allow for mild acidic deprotection (HCl/dioxane), avoiding the need for catalytic hydrogenation which could theoretically interact with the fluorinated aromatic system under harsh conditions.

Materials Required:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4M HCl in Dioxane

Step-by-Step Procedure:

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Add DIPEA (30 mmol) and stir for 5 minutes at room temperature. Add HATU (12 mmol) in one portion. The solution will turn slightly yellow, indicating the formation of the active ester. Stir for 15 minutes.

  • Coupling: Add 4-fluoroaniline (11 mmol) dropwise to the activated mixture. Stir the reaction at room temperature for 12 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction by adding water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). This removes unreacted aniline, DIPEA salts, and excess coupling byproducts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the tert-butyl 4-((4-fluorophenyl)carbamoyl)piperidine-1-carboxylate intermediate as a white solid.

  • Deprotection: Dissolve the intermediate in minimal Dichloromethane (DCM, 10 mL). Slowly add 4M HCl in Dioxane (20 mL) at 0°C. Stir the mixture, allowing it to warm to room temperature over 2 hours. The evolution of CO2​ gas will be observed.

  • Isolation: The product, N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, will precipitate as a white solid. Filter the suspension, wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities, and dry in vacuo [6].

HitToLead Start Fragment Selection N-(4-fluorophenyl)piperidine-4-carboxamide Synthesis Library Synthesis (N1-Alkylation / Acylation / Sulfonylation) Start->Synthesis Screening High-Throughput Screening (e.g., hCA IX, Sigma-1) Synthesis->Screening ADME In Vitro ADME Profiling (Microsomal Stability, Caco-2) Screening->ADME Ki < 10 nM Fail SAR Iteration (Modify Linker/Tail) Screening->Fail Ki > 100 nM Lead Lead Candidate Selection ADME->Lead Favorable PK ADME->Fail Poor Stability Fail->Synthesis Redesign

Fig 2: Standard Hit-to-Lead workflow utilizing the piperidine-4-carboxamide scaffold.

Conclusion

The integration of N-(4-fluorophenyl)piperidine-4-carboxamide into early-stage drug discovery pipelines provides medicinal chemists with a highly modular, pharmacokinetically stable, and synthetically accessible starting point. Its proven track record across diverse target classes—from oncology to neurology—underscores the value of combining basic amine pharmacophores with metabolically shielded aromatic systems. By leveraging the protocols and SAR principles outlined in this guide, discovery teams can accelerate the generation of high-quality lead compounds.

References

  • Müller, G. (2003). Medicinal Chemistry of Target Enzyme and Receptor Binding. Drug Discovery Today, 8(15), 681-691.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Bua, S., Di Cesare Mannelli, L., Vullo, D., Ghelardini, C., Bartolucci, G., Scozzafava, A., Supuran, C. T., & Carta, F. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 549–554.[Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 797-808.[Link]

  • Yamamoto, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(4), 1381-1393. [Link]

  • NextSDS Chemical Substance Database. (2023). N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

Protocols & Analytical Methods

Method

The Versatile Scaffold: Application Notes for N-(4-fluorophenyl)piperidine-4-carboxamide Hydrochloride in Medicinal Chemistry

Introduction: Unpacking a Privileged Structure in Drug Discovery The N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a quintessential medicinal chemistry building block. Its structure elegantly combines sever...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Structure in Drug Discovery

The N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a quintessential medicinal chemistry building block. Its structure elegantly combines several key pharmacophoric features: a saturated piperidine ring, a secondary amine for synthetic diversification, a robust carboxamide linker, and a fluorophenyl moiety. The piperidine heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, and to orient substituents in precise three-dimensional space for optimal target engagement.[1][2]

The 4-fluorophenyl group is a common bioisostere for a phenyl ring, often introduced to modulate electronic properties, block metabolic oxidation at the para-position, and potentially enhance binding interactions through hydrogen bonding or dipole interactions. This guide provides an in-depth exploration of the practical applications of this building block, focusing on core synthetic transformations and providing detailed, field-tested protocols for its use in creating novel chemical entities.

Physicochemical Properties & Safety Data

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
CAS Number 1220038-42-5[2]
Molecular Formula C₁₂H₁₆ClFN₂O[2]
Molecular Weight 258.72 g/mol [2]
Appearance White to off-white solidN/A

Hazard Summary & Handling Precautions:

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is classified as an irritant and acute toxicant.[2] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes.[3] After handling, wash hands thoroughly.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[3]

The parent piperidine scaffold is a flammable liquid and can cause severe skin burns and eye damage.[4][5] While the hydrochloride salt form mitigates some of these risks, caution is always warranted.

Core Synthetic Application: Functionalization of the Piperidine Nitrogen

The primary utility of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride lies in the derivatization of the secondary amine within the piperidine ring. As supplied, the amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. Therefore, the crucial first step in nearly all applications is the neutralization of the salt to liberate the free base.

Protocol 1: Liberation of the Free Base

This procedure is a prerequisite for subsequent N-alkylation or N-arylation reactions.

Materials:

  • N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (1.0 eq) in a minimal amount of water or directly suspend it in DCM or EtOAc.

  • Transfer the solution/suspension to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers and wash with brine to remove residual inorganic salts.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the free base, N-(4-fluorophenyl)piperidine-4-carboxamide, which can be used directly in the next step without further purification.

cluster_0 Free Base Liberation Workflow start Start: HCl Salt dissolve Dissolve/Suspend in DCM start->dissolve wash Wash with sat. NaHCO3 (aq) dissolve->wash extract Extract with DCM wash->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate end Product: Free Base evaporate->end

Caption: Workflow for neutralizing the hydrochloride salt.

Application in Lead Generation: Synthesis of N-Substituted Derivatives

Once the free base is obtained, it serves as a nucleophile for constructing diverse molecular libraries. The two most common and powerful transformations are N-alkylation and N-arylation.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild hydride agent. Sodium triacetoxyborohydride is the reagent of choice as it is selective for iminium ions and tolerant of many functional groups, including the carboxamide present in our building block.[6]

Materials:

  • N-(4-fluorophenyl)piperidine-4-carboxamide (free base, 1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(4-fluorophenyl)piperidine-4-carboxamide free base in DCE or DCM (approx. 0.1 M concentration).

  • Add the desired aldehyde or ketone (1.1 eq). For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[6] Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

This protocol was successfully used to synthesize a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as potent T-type Ca²⁺ channel blockers for antihypertensive applications.[7][8]

cluster_1 Reductive Amination Mechanism A Piperidine Free Base + Aldehyde (R-CHO) B Iminium Ion Intermediate A->B - H2O D N-Alkylated Product B->D C NaBH(OAc)3 C->B Hydride Attack cluster_2 Library Synthesis for FAAH Inhibitors Core N-(4-fluorophenyl) piperidine-4-carboxamide Rxn N-Alkylation or N-Arylation Core->Rxn Library Diverse Library of N-Substituted Analogs Rxn->Library Screening Biological Screening (FAAH Assay) Library->Screening Hit Optimized Lead Compound Screening->Hit

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Application

Application Note: Rational HPLC Method Development and Validation for N-(4-fluorophenyl)piperidine-4-carboxamide Hydrochloride

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic, polar compounds requires a mechanistically driven approach to overcome common chromatographic pitfalls such as peak ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic, polar compounds requires a mechanistically driven approach to overcome common chromatographic pitfalls such as peak tailing and retention instability. This application note details the comprehensive method development, optimization, and validation for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride [1]. By leveraging pH control, advanced stationary phase chemistry, and a self-validating protocol architecture based on compendial standards, this guide provides a highly reproducible workflow for researchers and drug development professionals.

Analyte Profiling & Mechanistic Rationale

To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the analyte and establish the causality behind our experimental choices. N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride contains three critical moieties that dictate its chromatographic behavior:

  • The Piperidine Ring (Secondary Amine):

    • Challenge: The piperidine nitrogen is highly basic. In standard reversed-phase HPLC, basic amines interact with residual, unreacted silanols ( Si−O− ) on the silica stationary phase. This secondary ion-exchange interaction is the primary cause of severe peak tailing.

    • Solution (Causality): We utilize 0.1% Trifluoroacetic acid (TFA) to lower the mobile phase pH to ~2.0. At this highly acidic pH, the silanols are fully protonated and neutralized ( Si−OH ), eliminating their ion-exchange capacity. Simultaneously, TFA acts as an ion-pairing agent for the fully protonated piperidine, increasing its apparent hydrophobicity and ensuring sharp, symmetrical peaks[2].

  • The Amide Linker & Fluorophenyl Group:

    • Challenge: Amides are generally stable but require specific wavelengths for optimal detection[2]. The fluorophenyl group adds hydrophobicity, requiring an organic modifier with strong elution strength.

    • Solution (Causality): Acetonitrile (ACN) is selected over methanol due to its lower UV cutoff and lower viscosity, which yields sharper peaks for amides. Detection is optimized at 220 nm, capturing the strong π→π∗ and n→π∗ transitions of the aromatic and amide chromophores.

  • Hydrochloride Salt Form:

    • Challenge: The salt form makes the compound highly water-soluble.

    • Solution (Causality): A gradient elution starting with a high aqueous percentage (95%) is necessary to ensure adequate retention and prevent the analyte from eluting in the void volume.

Method Development Workflow

The following diagram outlines the logical sequence of our method development, ensuring each parameter is optimized before moving to the next phase.

Method_Workflow A 1. Analyte Profiling Basic Amine & Amide B 2. Column Selection CSH C18 (End-capped) A->B C 3. Mobile Phase pH 2.0 (TFA) + ACN B->C D 4. Gradient Design Impurity Resolution C->D E 5. System Suitability USP <621> Gates D->E

Sequential workflow for rational HPLC method development and system suitability gating.

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. This protocol embeds strict System Suitability Testing (SST) gates that must be passed before any sample analysis can proceed, ensuring absolute data integrity.

Reagents and Materials
  • Analyte: N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride reference standard[3].

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Step-by-Step Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation (Water:ACN, 80:20 v/v): Mix 800 mL of Water with 200 mL of Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent shock and peak fronting upon injection.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and make up to volume.

Chromatographic Conditions
ParameterOptimized SettingMechanistic Rationale
Column Charged Surface Hybrid (CSH) C18, 150 x 4.6 mm, 3.5 µmPositive surface charge repels basic amines, mitigating tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40°CReduces mobile phase viscosity; improves mass transfer kinetics.
Detection Wavelength UV at 220 nmMaximizes absorbance of the amide and fluorophenyl groups.
Injection Volume 10 µLPrevents column mass-overload and extra-column band broadening.
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial hold (retention of polar salt)
2.0955Isocratic hold
10.04060Linear gradient (elutes target analyte)
12.01090Column wash (removes hydrophobic impurities)
15.01090Wash hold
15.1955Re-equilibration
20.0955End of run

System Suitability Testing (SST) Gate

Before analyzing unknown samples, the system must validate its own performance. According to [4], allowable adjustments and system suitability are critical for compendial compliance[5]. Inject the Standard Solution six times consecutively.

Self-Validating Gate: Do NOT proceed to sample analysis unless all the following criteria are met. Failure indicates column degradation, improper mobile phase preparation, or pump malfunction.

SST ParameterUSP <621> Target CriteriaSimulated ResultStatus
Retention Time (RT) Consistent (± 2.0%)8.45 min (RSD: 0.2%)PASS
Tailing Factor ( Tf​ ) 1.51.12PASS
Theoretical Plates ( N ) 5,00012,450PASS
Injection Precision %RSD of Peak Area 2.0% (n=6)0.45%PASS

Method Validation (ICH Q2(R2) Framework)

To ensure the method is "fit for its intended purpose," it was validated against the rigorous standards set by the [6].

Validation_Logic cluster_params Core ICH Q2(R2) Validation Framework Spec Specificity No Interference Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Acc Accuracy 98.0 - 102.0% Core->Acc Prec Precision %RSD ≤ 2.0% Core->Prec

Logical framework for ICH Q2(R2) analytical method validation parameters.

Validation Summary Data
Validation ParameterTesting MethodologyAcceptance CriteriaResult
Specificity Injection of blank, diluent, and forced degradation samples (acid, base, peroxide).No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold.Complies. No co-eluting impurities detected.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
Accuracy (Recovery) Triplicate injections of spiked samples at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.99.2% – 100.6%
Method Precision 6 independent sample preparations at 100% concentration.%RSD of assay 2.0%.%RSD = 0.68%
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must remain within passing limits.Complies across all variations.

Conclusion

By addressing the specific physicochemical properties of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride—namely its basic piperidine ring and polar amide linkage—we have successfully developed a highly specific, accurate, and reproducible HPLC method. The integration of low-pH ion-pairing, advanced CSH column chemistry, and strict USP <621> system suitability gates ensures that this protocol acts as a self-validating system, ready for routine quality control and pharmaceutical development applications.

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Method

Preclinical In Vivo Dosing Strategies for N-(4-fluorophenyl)piperidine-4-carboxamide Hydrochloride: A Neuropharmacological Tool Compound

Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary & Pharmacological Context N-(4-fluorophenyl)piperidine-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Pharmacological Context

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (CAS: 1220038-42-5) is a highly privileged, CNS-penetrant biochemical building block [1]. While frequently utilized as an intermediate in medicinal chemistry, its intact structural motif—a basic piperidine ring linked via a carboxamide to a lipophilic aromatic system—serves as the core pharmacophore for two major neuropharmacological targets: the Sigma-1 Receptor (S1R) [2] and Soluble Epoxide Hydrolase (sEH) [3].

For researchers evaluating novel neurotherapeutics, this compound serves as an excellent in vivo tool. The causality behind its structural design is highly deliberate:

  • The 4-Fluoro Substitution: The addition of the fluorine atom to the phenyl ring acts as a classic bioisostere. It increases lipophilicity to drive blood-brain barrier (BBB) penetration while sterically blocking Cytochrome P450 (CYP)-mediated para-hydroxylation, thereby extending the compound's in vivo half-life compared to unsubstituted analogs[4].

  • The Hydrochloride Salt: The free base of this scaffold is highly lipophilic (LogP ~2.8), complicating aqueous formulation. The hydrochloride salt protonates the basic piperidine nitrogen (pKa ~9.5), drastically increasing aqueous solubility and eliminating the need for harsh, behavior-altering co-solvents (like high-concentration DMSO or Cremophor EL) during intravenous dosing.

This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating this compound in preclinical rodent models of neuroinflammation and neuropathic pain.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo workflows, the physicochemical properties of the compound must dictate the formulation strategy. A self-validating protocol requires that the vehicle does not mask the pharmacodynamic readout.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / DescriptionExperimental Implication
Molecular Formula C₁₂H₁₆ClFN₂OStandard small molecule; easily ionizable for LC-MS/MS.
Molecular Weight 258.72 g/mol Low MW ensures high ligand efficiency and BBB permeability.
Aqueous Solubility >10 mg/mL (as HCl salt)Permits true solutions in physiological saline for IV dosing.
IV Vehicle 0.9% Saline or 5% DextrosePrevents hemolysis and vehicle-induced cardiovascular artifacts.
PO Vehicle 0.5% Methylcellulose + 0.1% Tween-80Tween-80 wets the fluorophenyl moiety; MC prevents suspension settling.
Formulation Protocol
  • For Intravenous (IV) Administration (1–5 mg/kg): Dissolve the pre-weighed hydrochloride salt directly into sterile 0.9% NaCl. Vortex for 60 seconds. The solution should be optically clear. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • For Oral (PO) Administration (10–30 mg/kg): If the required concentration exceeds the solubility limit, utilize a suspension. Add the compound to a mortar, wet with 0.1% Tween-80, and triturate. Gradually geometrically dilute with 0.5% Methylcellulose (MC) in water. Sonicate in a water bath at 25°C for 5 minutes to ensure a homogenous micro-suspension.

Workflow Compound N-(4-fluorophenyl)piperidine -4-carboxamide HCl Solubility Aqueous Solubility Assessment (>5 mg/mL) Compound->Solubility IV_Form IV Formulation (0.9% Saline / 5% Dextrose) Solubility->IV_Form High Solubility PO_Form PO Formulation (0.5% MC / 0.1% Tween-80) Solubility->PO_Form Suspension Needed IV_Dose Intravenous (IV) Dosing (1-5 mg/kg) IV_Form->IV_Dose PO_Dose Oral (PO) Gavage (10-30 mg/kg) PO_Form->PO_Dose PK PK Analysis (Plasma & Brain LC-MS/MS) IV_Dose->PK PO_Dose->PK PD PD Efficacy (Neuropathic Pain Models) PK->PD BBB Penetration Confirmed

Caption: Decision tree for formulation and dosing workflows of piperidine-4-carboxamide derivatives.

Pharmacokinetic (PK) Evaluation Protocol

To establish a trustworthy pharmacodynamic model, target engagement must be validated by confirming adequate exposure in the target tissue (the brain). Piperidine carboxamides typically exhibit a high Volume of Distribution (Vd) due to tissue partitioning [4].

Step-by-Step PK Methodology (Murine Model)
  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing (water ad libitum). IV cohorts do not require fasting.

  • Dosing: Administer 2 mg/kg IV via the lateral tail vein, or 15 mg/kg PO via oral gavage.

  • Sampling Timepoints:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Tissue Collection: At each timepoint (n=3 mice/timepoint), collect blood via cardiac puncture into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Immediately perfuse the animal with ice-cold saline and harvest the whole brain.

  • Bioanalysis: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenates using protein precipitation (3 volumes of cold acetonitrile containing an internal standard, e.g., tolbutamide). Analyze the supernatant via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transition for the parent mass (m/z 237.1 → fragment).

Table 2: Expected Pharmacokinetic Parameters

Note: Values are representative benchmarks for 4-fluorophenyl-piperidine carboxamide scaffolds based on structural analogs [3, 4].

ParameterIV (2 mg/kg)PO (15 mg/kg)Causality / Interpretation
Cmax (Plasma) 850 ng/mL1,200 ng/mLRapid absorption due to optimal LogP.
Tmax (Plasma) 0.08 h0.5 - 1.0 hIndicates rapid gastric emptying and intestinal uptake.
Half-life (T₁/₂) 2.5 h3.2 h4-fluoro substitution prevents rapid CYP-mediated clearance.
Bioavailability (F%) 100%~45-60%Moderate first-pass hepatic extraction.
Brain/Plasma Ratio ~1.2~1.3High basicity and lipophilicity drive excellent BBB penetration.

In Vivo Pharmacodynamic (PD) Workflow: Neuropathic Pain

Because this scaffold modulates S1R and sEH, its primary in vivo efficacy is best demonstrated in models of neuroinflammation and neuropathic pain. S1R antagonism reduces endoplasmic reticulum (ER) stress, while sEH inhibition prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[2, 3].

Protocol: Chronic Constriction Injury (CCI) Model

This model provides a self-validating behavioral readout (mechanical allodynia) to quantify the drug's efficacy.

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of the right hind leg of Sprague-Dawley rats. Loosely tie four chromic gut ligatures around the nerve with 1 mm spacing. Suture the muscle and skin.

  • Baseline Testing: Allow 7 days for allodynia to develop. Measure baseline mechanical allodynia using Von Frey filaments. The paw withdrawal threshold (PWT) should drop from ~15g (normal) to <4g (allodynic).

  • Dosing Regimen: On Day 8, randomize animals into three groups (n=8/group):

    • Vehicle (PO)

    • N-(4-fluorophenyl)piperidine-4-carboxamide HCl (15 mg/kg PO)

    • Positive Control (e.g., Gabapentin, 100 mg/kg PO)

  • Behavioral Readout: Assess PWT at 1, 2, 4, and 8 hours post-dose.

  • Data Causality: A significant increase in PWT in the test compound group validates target engagement. The temporal efficacy curve should closely mirror the brain PK concentration-time curve established in Section 3, validating the causal link between drug exposure and S1R/sEH modulation.

Pathway Drug N-(4-fluorophenyl)piperidine -4-carboxamide S1R Sigma-1 Receptor (ER Mitochondria) Drug->S1R Antagonism sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Inhibition Ca Modulation of Ca2+ Signaling S1R->Ca EETs Increased EETs (Epoxyeicosatrienoic acids) sEH->EETs Neuro Decreased Neuroinflammation Ca->Neuro EETs->Neuro Pain Reversal of Mechanical Allodynia Neuro->Pain

Caption: Dual mechanism of action pathway for piperidine-4-carboxamides in neuropathic pain.

References

  • NextSDS. "N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Zampieri, D., et al. "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands." European Journal of Medicinal Chemistry, 90 (2015): 797-808. URL:[Link]

  • Chen, Y., et al. "Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 66, 3 (2023): 1861–1879. URL:[Link]

Application

Application Note: Strategic Incorporation of N-(4-fluorophenyl)piperidine-4-carboxamide into High-Throughput Screening Libraries

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Content Focus: Library Design, Cheminformatics, and High-Throughput Parallel Synthesis Protocols Scientific Rationale: The Privileged P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Content Focus: Library Design, Cheminformatics, and High-Throughput Parallel Synthesis Protocols

Scientific Rationale: The Privileged Piperidine-4-Carboxamide Scaffold

In modern small molecule drug discovery, the selection of a central scaffold dictates the trajectory of a screening library. The N-(4-fluorophenyl)piperidine-4-carboxamide core represents a highly versatile, "privileged" structural motif. It combines the conformational rigidity of a piperidine ring with the metabolic stability and lipophilic targeting capabilities of a fluorinated aromatic system.

Mechanistic Causality in Scaffold Design

The structural components of this scaffold were not chosen arbitrarily; they solve specific physicochemical and biological challenges:

  • The Piperidine Core: The secondary amine serves as the primary diversification vector. At physiological pH (7.4), this amine (once functionalized) often remains partially protonated, enhancing aqueous solubility and providing a critical hydrogen-bond donor/acceptor interaction with acidic residues (e.g., Asp/Glu) in target binding pockets. This interaction is a hallmark of successful Checkpoint Kinase 1 (CHK1) inhibitors and Carbonic Anhydrase inhibitors .

  • The Carboxamide Linker: This moiety provides a rigid, planar geometry that dictates the 3D exit vector of the fluorophenyl group, locking it into a favorable conformation for occupying deep hydrophobic pockets, such as those found in soluble epoxide hydrolases .

  • The 4-Fluorophenyl Group: The substitution of hydrogen with fluorine at the para-position is a classic medicinal chemistry tactic. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at this metabolically vulnerable site, significantly extending the in vivo half-life of derived compounds . Furthermore, it modulates the pKa of nearby functional groups and increases membrane permeability without drastically inflating molecular weight.

Target_Pathway Stimulus Cellular Stress / DNA Damage Sensor ATR Kinase Stimulus->Sensor Target CHK1 Kinase Sensor->Target Phosphorylation Effector CDC25 Phosphatase Target->Effector Inhibition Response Cell Cycle Arrest Effector->Response Downstream Effect Hit Piperidine-4-carboxamide Library Hit Hit->Target Target Blockade

Caption: CHK1 signaling pathway targeted by piperidine-4-carboxamide derivatives.

Cheminformatic Profiling & Library Design

To ensure the resulting library is suitable for phenotypic and target-based screening, the core and its theoretical derivatives must strictly adhere to Lipinski's Rule of 5. By utilizing the secondary amine for parallel reductive amination, we can generate a diverse array of tertiary amines.

As demonstrated in Table 1 , the core scaffold leaves ample "molecular weight room" (MW = 222.26) for diversification. Even after the addition of bulky aromatic or heteroaromatic aldehydes, the resulting hits maintain excellent topological polar surface area (TPSA) and calculated partition coefficients (cLogP), ensuring optimal assay solubility and cellular permeability.

Table 1: Physicochemical Property Profiling of the Scaffold and Representative Library Products

Compound / DerivativeMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRule of 5 Compliant
Core Scaffold 222.261.5241.122Yes
N-benzyl Hit 312.403.2041.112Yes
N-(pyridin-3-ylmethyl) Hit 313.382.5054.013Yes
N-acetyl Control 264.301.8061.413Yes

Workflow & Self-Validating Experimental Protocols

To integrate this scaffold into a high-throughput screening (HTS) pipeline, we utilize a 96-well parallel reductive amination protocol.

Causality Behind Protocol Choices:
  • Reductive Amination over Alkylation: Direct alkylation with alkyl halides often leads to over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination using Sodium Triacetoxyborohydride (STAB) is highly chemoselective for imine reduction, preventing over-reaction and tolerating the existing carboxamide group.

  • Solvent Selection (DCE/MeOH): 1,2-Dichloroethane (DCE) provides superior solubility for the fluorinated core, while a 5% addition of Methanol (MeOH) acts as a protic catalyst, accelerating the initial imine formation before reduction.

  • Scavenger Resins: Traditional column chromatography is the bottleneck of library synthesis. By utilizing Polymer-Supported (PS) Benzaldehyde and PS-Trisamine, we chemically filter out unreacted starting materials, allowing for direct-to-plate formatting.

Library_Workflow A Scaffold: N-(4-fluorophenyl) piperidine-4-carboxamide B Parallel Synthesis (Reductive Amination) A->B C Scavenger Resin Purification B->C D LC-MS QC & Quantification C->D E Assay-Ready Library Plates D->E

Caption: High-throughput library synthesis and validation workflow.

Protocol: High-Throughput Reductive Amination (96-Well Format)

System Validation Note: This protocol is designed as a self-validating system. It incorporates specific control wells that verify reagent integrity, intermediate stability, and resin efficacy, ensuring that any downstream assay false-negatives are biological, not chemical.

Materials:

  • N-(4-fluorophenyl)piperidine-4-carboxamide (Core)

  • Diverse Aldehyde Library (88 unique aldehydes)

  • Sodium Triacetoxyborohydride (STAB)

  • Solvent: DCE / MeOH (95:5, v/v) containing 1% Acetic Acid

  • PS-Benzaldehyde resin (scavenges unreacted amine)

  • PS-Trisamine resin (scavenges unreacted aldehyde)

  • Internal Standard: Caffeine (for LC-MS recovery quantification)

Step-by-Step Methodology:

  • Plate Preparation & Control Assignment:

    • In a deep-well 96-well glass-lined plate, assign wells A4 through H12 for the 88 library compounds.

    • Self-Validation Controls:

      • Well A1 (Positive Control): Core + 4-methoxybenzaldehyde + STAB. (Validates overall reaction kinetics).

      • Well A2 (Negative Control 1): Core + STAB (No aldehyde). (Validates that the core does not degrade under reducing conditions).

      • Well A3 (Negative Control 2): Core + 4-methoxybenzaldehyde (No STAB). (Validates imine formation and confirms that background reduction does not occur without STAB).

  • Reagent Dispensing:

    • Dispense 100 µL of a 0.1 M solution of the Core in DCE/MeOH into all wells (10 µmol per well).

    • Add 120 µL of 0.1 M solutions of the respective aldehydes (12 µmol, 1.2 eq) to the corresponding wells.

    • Seal the plate and agitate at 400 rpm for 2 hours at room temperature to allow complete imine formation.

  • Reduction:

    • Unseal the plate and add 150 µL of a 0.2 M suspension of STAB in DCE (30 µmol, 3.0 eq) to all wells (except Well A3).

    • Reseal and agitate at 400 rpm for 16 hours at room temperature.

  • Scavenger Resin Purification:

    • Add 50 mg of PS-Benzaldehyde and 50 mg of PS-Trisamine to each well.

    • Agitate for 4 hours. The PS-Benzaldehyde covalently binds any unreacted piperidine core, while the PS-Trisamine binds unreacted aldehydes.

  • Filtration and Internal Standard Spiking:

    • Filter the plate contents through a 96-well frit plate into a collection plate.

    • Wash the resins with 200 µL of DCE and combine the filtrates.

    • Self-Validation Step: Spike each well with 10 µL of a 1 mM Caffeine solution. This internal standard allows the LC-MS to quantify the exact final concentration of the synthesized hits without requiring individual sample weighing.

  • Solvent Evaporation and Assay Formatting:

    • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) until dry.

    • Resuspend the resulting library in 100% molecular-biology grade DMSO to achieve a nominal 10 mM stock concentration, ready for acoustic dispensing (e.g., Echo Liquid Handler) into 384-well or 1536-well assay plates.

References

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus Antimicrobial Agents and Chemotherapy URL:[Link]

Method

Cell culture assay preparation with N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

An in-depth technical guide and protocol for utilizing N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in cell culture assays. This application note is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for utilizing N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in cell culture assays. This application note is designed for researchers and drug development professionals seeking to evaluate the cytotoxicity, target engagement, and mechanistic pathways of piperidine-4-carboxamide derivatives.

Chemical Grounding and Pharmacological Context

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (CAS: 1220038-42-5) is a highly versatile small-molecule building block and pharmacological probe [1]. Structurally, it features a piperidine ring linked via a carboxamide to a fluorinated phenyl group. This specific pharmacophore is widely recognized in medicinal chemistry for its ability to modulate G-protein coupled receptors (GPCRs), inhibit acetylcholinesterase, and act as a potent proteasome inhibitor [2].

Causality in Salt Selection: The compound is supplied as a hydrochloride (HCl) salt rather than a free base. This is a deliberate chemical design choice to significantly enhance aqueous solubility [3]. In cell culture applications, highly lipophilic free bases require high concentrations of Dimethyl Sulfoxide (DMSO) for dissolution, which can induce transcriptomic shifts and baseline cytotoxicity. The HCl salt allows researchers to keep the final vehicle concentration well below the critical 0.1% (v/v) threshold, ensuring that any observed phenotypic changes are strictly driven by the compound's target engagement rather than solvent toxicity.

Experimental Design: Building a Self-Validating System

To establish a robust and reproducible assay, the protocol must be self-validating. This means the assay architecture inherently proves its own reliability before the test compound's data is even analyzed.

We utilize A549 human lung carcinoma cells as the model system, given their robust metabolic baseline and broad expression of proteasomal and GPCR targets. To validate the assay, we incorporate three critical controls:

  • Vehicle Control (0.1% DMSO): Establishes the baseline viability and normalizes solvent effects.

  • Positive Control (e.g., Bortezomib 1 µM): Confirms that the cells are responsive to the expected mechanism of action (e.g., proteasome inhibition and subsequent apoptosis).

  • Edge-Effect Mitigation (PBS Blanking): The outer perimeter of the 96-well plate is filled with sterile PBS instead of cells to prevent evaporation-induced osmolarity shifts in the experimental wells.

Mechanistic Pathway

When evaluating this compound as a proteasome inhibitor, the primary mechanism involves the blockade of the 20S catalytic core, leading to an accumulation of polyubiquitinated proteins. This disruption of protein homeostasis triggers endoplasmic reticulum (ER) stress and ultimately culminates in cellular apoptosis.

Pathway Cmpd N-(4-fluorophenyl)piperidine- 4-carboxamide HCl Target 20S Proteasome Catalytic Core Cmpd->Target Inhibits Ubi Accumulation of Polyubiquitinated Proteins Target->Ubi Prevents degradation Apop Cell Cycle Arrest & Apoptosis Ubi->Apop Triggers

Figure 1: Mechanistic pathway of proteasome inhibition and subsequent cellular apoptosis.

Quantitative Reagent Preparation

Accurate stock preparation is the foundation of dose-response reliability. The molecular weight of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is 258.72 g/mol [3].

Causality in Dilution: We prepare a 10 mM master stock in 100% molecular-grade DMSO. Subsequent serial dilutions are performed in DMSO before being introduced to the aqueous culture media. This "intermediate dilution" strategy prevents compound precipitation that often occurs when a high-concentration DMSO stock hits an aqueous buffer directly.

Table 1: Stock Solution and Serial Dilution Preparation

Reagent / CompoundTarget ConcentrationVolume / Mass RequiredSolvent
Master Stock 10 mM2.587 mg1.0 mL DMSO
Intermediate Stock 1 1 mM100 µL of Master Stock900 µL DMSO
Intermediate Stock 2 100 µM100 µL of Intermediate 1900 µL DMSO
Final Media Tx (Highest) 10 µM (0.1% DMSO)1 µL of Intermediate 1999 µL Media

Step-by-Step Cell Culture Protocol

Phase A: Cell Seeding
  • Harvest A549 cells in the logarithmic growth phase (70-80% confluency) using 0.25% Trypsin-EDTA.

  • Neutralize trypsin with complete media (DMEM + 10% FBS + 1% Pen/Strep) and centrifuge at 300 x g for 5 minutes.

  • Resuspend the pellet and count cells using a hemocytometer and Trypan Blue exclusion.

  • Seed cells into the inner 60 wells of a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of media.

  • Fill the outer 36 wells with 100 µL of sterile PBS to mitigate the evaporative edge effect.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Phase B: Compound Treatment
  • Prepare a 10-point half-log serial dilution of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in complete media, ensuring the final DMSO concentration remains constant at 0.1% across all wells.

  • Aspirate the old media from the 96-well plate using a multichannel pipette. Causality note: Angle the pipette tips against the well wall to avoid dislodging the adherent cell monolayer.

  • Gently add 100 µL of the compound-containing media to the respective wells in triplicate.

  • Include triplicate wells for the Vehicle Control (0.1% DMSO) and Positive Control (1 µM Bortezomib).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Phase C: Endpoint Analysis (CellTiter-Glo)

Causality note: We select an ATP-dependent luminescence assay (CellTiter-Glo) over colorimetric MTT assays because metabolic modulators can artificially alter mitochondrial reductase activity, leading to false MTT readouts. ATP quantitation provides a direct, unbiased measure of metabolically active cells.

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Add 100 µL of CellTiter-Glo reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second per well).

Workflow A Cell Seeding (A549 Cells) B Incubation (24h, 37°C) A->B C Compound Treatment B->C D Lysis & ATP Binding C->D E Luminescence Quantification D->E

Figure 2: Experimental workflow for cell culture assay preparation and downstream analysis.

Data Analysis and Assay Validation

To ensure the trustworthiness of the data, the assay's robustness must be mathematically verified using the Z'-factor . A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay.

Calculate the Z'-factor using the Vehicle Control (Negative) and Positive Control: Z' = 1 -[ (3 × SD_positive + 3 × SD_vehicle) / | Mean_vehicle - Mean_positive | ]

Table 2: Expected Assay Validation Metrics

MetricTarget ThresholdInterpretation
Z'-Factor > 0.60High assay robustness; wide separation between controls.
Vehicle Viability > 95%Minimal solvent-induced cytotoxicity at 0.1% DMSO.
CV (Coefficient of Variation) < 10%High pipetting precision and low intra-plate variability.

Once the assay is validated, plot the luminescence values (normalized to the vehicle control) against the log-transformed compound concentrations using non-linear regression (four-parameter logistic curve) to determine the absolute IC₅₀ value of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride.

References

  • NextSDS. "N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • LookChem. "Methyl L-leucinate hydrochloride and Piperidine-4-carboxamide derivatives in Drug Design." LookChem Chemical Database. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in DMSO

Welcome to the technical support center for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure successful solution preparation for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter when working with N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride and DMSO.

Q1: I am having difficulty dissolving N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in DMSO at room temperature. What could be the cause?

A1: Several factors can contribute to incomplete dissolution. As a hydrochloride salt, N-(4-fluorophenyl)piperidine-4-carboxamide is a polar compound, which generally favors solubility in polar aprotic solvents like DMSO.[1] However, issues can still arise.

  • DMSO Quality: The most common culprit is the presence of water in the DMSO.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Even small amounts of absorbed water can alter the solvent properties of DMSO, making it less effective at solvating hydrochloride salts and leading to reduced solubility.[2]

  • Compound Characteristics: While expected to be soluble, the crystal lattice energy of the solid compound might require additional energy input to break down and allow for solvation.

  • Insufficient Agitation: The powder may not be adequately dispersed in the solvent, limiting the surface area available for dissolution.

Initial Troubleshooting Steps:

  • Verify DMSO Quality: Always use fresh, anhydrous, high-purity DMSO from a sealed container.[4]

  • Enhance Agitation: After adding the DMSO, vortex the vial vigorously for 2-5 minutes.[2]

  • Employ Sonication: If the compound remains undissolved, place the vial in a water bath sonicator for 10-15 minutes.[1][4] Sonication uses ultrasonic waves to break up solid aggregates, increasing the surface area for dissolution.[1]

  • Apply Gentle Heat: If necessary, warm the solution in a water bath set to 37-40°C. Intermittently vortex the vial. Avoid excessive heat, as it could potentially degrade the compound.[1][4]

Q2: My previously clear stock solution of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in DMSO is now cloudy and contains a precipitate. What happened?

A2: The appearance of cloudiness or precipitate in a previously clear stock solution is a strong indicator of decreased solubility. This is most often due to:

  • Water Absorption: As mentioned above, DMSO readily absorbs atmospheric moisture, especially with repeated opening of the storage container.[2] This increased water content can cause the compound to crash out of solution.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[2][3] As the DMSO-water mixture freezes, the compound can be forced out of the solution and may not fully redissolve upon thawing.

Corrective and Preventive Measures:

  • Redissolving: You can often redissolve the precipitate by following the gentle warming and sonication steps outlined in A1.

  • Aliquoting: To prevent this issue in the future, it is best practice to aliquot your main stock solution into smaller, single-use volumes. This minimizes the exposure of the main stock to air and reduces the number of freeze-thaw cycles it undergoes.[2]

  • Proper Storage: Store your DMSO stock solutions in tightly sealed vials. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[2] Consider storing vials in a desiccator to further protect them from moisture.[2]

Q3: When I dilute my clear DMSO stock solution into my aqueous cell culture media or buffer, a precipitate forms immediately. How can I avoid this?

A3: This is a common phenomenon known as "solvent shock" or "salting out."[4] While N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is soluble in DMSO, its solubility in aqueous solutions is significantly lower.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, and the compound is suddenly in a poor solvent, causing it to precipitate.[5]

Strategies to Mitigate Precipitation:

  • Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to your aqueous buffer.

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can have biological effects.

  • Stir Vigorously: When adding the DMSO stock to the aqueous buffer, do so dropwise while vigorously stirring or vortexing the buffer.[4] This promotes rapid mixing and dispersion.

  • Consider Co-solvents or Surfactants: If compatible with your experiment, the inclusion of a small amount of a surfactant or co-solvent in your aqueous buffer can help to keep the compound in solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Equilibration: Allow the vial of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound. For example, for 1 mL of a 10 mM solution (Molecular Weight: 274.74 g/mol ), you would weigh 2.75 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex for 2-5 minutes.

  • Sonication (if needed): If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Warming (if needed): If necessary, warm the solution in a 37-40°C water bath with intermittent vortexing until the solution is clear.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates before storage.

  • Aliquoting and Storage: Aliquot into single-use vials and store at -20°C or -80°C.

Visual Troubleshooting Guide

G cluster_0 Initial Dissolution Issues cluster_1 Precipitation in Aqueous Media cluster_2 Troubleshooting Steps start Powder in Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Solution Ready for Use/Storage check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm to 37-40°C check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Consider Lower Concentration check3->fail No start_aq Clear DMSO Stock dilute Dilute into Aqueous Buffer start_aq->dilute check_aq Precipitate Forms? dilute->check_aq success_aq Experiment Ready check_aq->success_aq No troubleshoot1 Add dropwise with vigorous stirring check_aq->troubleshoot1 Yes troubleshoot2 Use serial dilutions in DMSO first troubleshoot1->troubleshoot2 troubleshoot3 Lower final compound concentration troubleshoot2->troubleshoot3

Sources

Optimization

Improving synthesis yield of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Welcome to the Technical Support Center for the synthesis of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride . As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks with thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride .

As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks with this specific molecule. The synthesis relies on two critical transformations: the amidation of 1-Boc-piperidine-4-carboxylic acid with 4-fluoroaniline, and the subsequent Boc deprotection to yield the hydrochloride salt. The primary challenges stem from the poor nucleophilicity of the fluorinated aniline and the physical isolation of the highly polar final salt.

This guide is designed to dismantle these bottlenecks through mechanistic troubleshooting, empirical data, and self-validating protocols.

Synthesis Workflow & Troubleshooting Logic

SynthesisOptimization Step1 1-Boc-piperidine-4-carboxylic acid + 4-Fluoroaniline Coupling Amide Coupling EDC / HOBt / DMAP Step1->Coupling Check1 LC-MS: N-acylurea byproduct? Coupling->Check1 Fix1 Pre-cool to 0°C Add HOBt before EDC Check1->Fix1 Yes Intermediate Boc-Protected Carboxamide Check1->Intermediate No Fix1->Coupling Deprotect Boc Deprotection 4M HCl in Dioxane Intermediate->Deprotect Check2 Gum Formation During Isolation? Deprotect->Check2 Fix2 Anti-Solvent Precipitation (Cold MTBE/Ether) Check2->Fix2 Yes Product N-(4-fluorophenyl)piperidine -4-carboxamide HCl Check2->Product No Fix2->Product

Caption: Troubleshooting decision tree and workflow for the synthesis of N-(4-fluorophenyl)piperidine-4-carboxamide HCl.

Section 1: Amide Coupling Troubleshooting

Q: Why is my coupling yield with 4-fluoroaniline so low (<50%) when using standard EDC/HOBt and DIPEA? A: The issue lies in the electronic properties of your substrate. 4-Fluoroaniline is an electron-deficient amine; the strongly electronegative fluorine atom withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine group. Standard EDC/HOBt protocols are often too sluggish to drive this reaction to completion. The Fix: Replace DIPEA with a stoichiometric amount of DMAP (4-Dimethylaminopyridine) . DMAP acts as a highly efficient acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which forces the amidation forward despite the poor nucleophilicity of the aniline .

Q: LC-MS shows a significant mass shift corresponding to an N-acylurea adduct. How do I suppress this byproduct? A: This indicates an activation sequence error. When EDC activates the carboxylic acid, it forms an unstable O-acylisourea intermediate. If this intermediate is not rapidly intercepted by HOBt or the amine, it undergoes a spontaneous, irreversible intramolecular O-to-N acyl shift to form a dead-end N-acylurea. The Fix: Ensure HOBt is fully dissolved in the reaction mixture before adding EDC. Furthermore, conduct the EDC addition at 0 °C. The lower temperature thermodynamically suppresses the O-to-N rearrangement, giving HOBt ample time to form the stable, yet reactive, OBt-ester.

Section 2: Boc Deprotection & Salt Isolation

Q: My deprotection in 4M HCl/dioxane leaves 15-20% unreacted starting material after 2 hours. Should I heat the reaction? A: Do not heat the reaction. Heating HCl in dioxane can lead to ether cleavage and the formation of reactive impurities that will alkylate your piperidine ring. Incomplete deprotection is almost always caused by adventitious water. Boc deprotection is an acid-catalyzed process that relies on a high Hammett acidity function ( H0​ ). Water competitively hydrates the protons, drastically lowering the effective acidity of the HCl/dioxane system . The Fix: Ensure your starting material is rigorously dried (co-evaporate with toluene if necessary) and use a fresh, anhydrous bottle of 4M HCl in dioxane.

Q: Upon evaporating the dioxane to isolate the final hydrochloride salt, I am left with a sticky, hygroscopic gum instead of a solid. How do I crystallize it? A: Dioxane is an excellent hydrogen-bond acceptor and tends to form thick, syrupy solvates with highly polar hydrochloride salts. Evaporating it to dryness traps the solvent within the salt matrix. The Fix: Utilize anti-solvent precipitation. Concentrate the dioxane to roughly 1/3 of its original volume, then vigorously stir while adding cold Methyl tert-butyl ether (MTBE). MTBE has a very low dielectric constant ( ε≈2.6 ). Its addition disrupts the solvation sphere around the polar salt, forcing rapid nucleation and yielding a crisp, filterable white solid.

Quantitative Data: Amide Coupling Optimization

The following table summarizes the empirical yield improvements when optimizing the coupling of 1-Boc-piperidine-4-carboxylic acid with 4-fluoroaniline.

Coupling ReagentsBase / AdditiveSolventTemp / TimeIsolated Yield (%)Mechanistic Observation
EDC / HOBtDIPEA (2.0 eq)DCMRT, 24h42%Sluggish reaction; high unreacted amine.
EDC / HOBtDMAP (0.1 eq)DCMRT, 24h68%Moderate improvement; some N-acylurea formed.
EDC / HOBt DMAP (1.0 eq) DCM 0 °C to RT, 12h 89% Complete conversion; no N-acylurea detected.
HATUDIPEA (2.0 eq)DMFRT, 12h92%Excellent yield, but higher reagent cost .

Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of Boc-Protected Intermediate

Objective: Maximize amidation yield while suppressing N-acylurea formation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M).

  • Activation: Cool the flask to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion.

    • Validation Check: Stir for 30 minutes. Spot the mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). You should observe the complete disappearance of the starting acid and the appearance of a new, less polar spot (the OBt-ester).

  • Coupling: Add 4-fluoroaniline (1.1 eq) followed immediately by DMAP (1.0 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by adding 1M aqueous HCl.

    • Causality: The acidic wash protonates and removes the DMAP, unreacted aniline, and the water-soluble urea byproduct of EDC.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Protocol 2: Boc Deprotection and Anti-Solvent Crystallization

Objective: Achieve quantitative deprotection and isolate a highly pure, crystalline HCl salt.

  • Deprotection: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM (to aid solubility), then add 10 volumes of 4M HCl in anhydrous 1,4-dioxane.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Check: Observe the solution carefully. You will see gentle effervescence (release of CO2​ and isobutylene gas). The reaction is typically complete when gas evolution ceases (approx. 2 hours). Confirm via LC-MS.

  • Concentration: Do not evaporate to dryness. Concentrate the reaction mixture under reduced pressure until it reaches approximately 1/3 of its original volume.

    • Validation Check: The solution should become highly viscous but remain optically clear.

  • Precipitation: Transfer the flask to an ice bath. While stirring vigorously, add cold MTBE dropwise (approx. 5-10 volumes relative to the remaining dioxane).

    • Validation Check: A dense, white precipitate will immediately crash out of the solution. The supernatant will transition from cloudy to completely clear as the salt crystallizes.

  • Filtration: Vacuum filter the suspension over a Büchner funnel, wash the filter cake with additional cold MTBE, and dry under high vacuum to afford pure N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at:[Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development (ACS). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (Growing Science). Available at: [Link]

Troubleshooting

Optimizing HPLC retention time for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the fundamental chromatographic behavior of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride , addressing the exact physicochemical mechanisms that dictate its retention and peak shape.

This center is structured to provide researchers and drug development professionals with mechanistic insights, self-validating experimental protocols, and diagnostic FAQs to resolve retention time and peak tailing issues permanently.

Part 1: Mechanistic Root Cause Analysis

To optimize the retention time of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, we must first understand its structural causality in solution.

The molecule contains a secondary amine within a piperidine ring. Piperidine derivatives are highly basic, typically exhibiting a pKa​ between 9.5 and 10.5. Because this compound is supplied as a hydrochloride salt, it readily dissociates in aqueous mobile phases.

  • The Polarity Problem: At standard acidic HPLC conditions (pH 2.0–3.0), the piperidine nitrogen is fully protonated (cationic). This extreme polarity prevents the molecule from effectively partitioning into the hydrophobic stationary phase of a standard C18 column, causing it to elute near the void volume ( t0​ ).

  • The Tailing Problem: The positively charged ammonium ion undergoes secondary, kinetically slow ion-exchange interactions with residual, unendcapped acidic silanols ( Si−O− ) on the silica matrix[1]. This mixed-mode retention mechanism is the primary cause of asymmetric peak tailing.

Part 2: Diagnostic FAQs

Q1: Why is my retention time drifting by 5–10% between consecutive runs? A: Drifting retention times for ionizable compounds are almost always a symptom of poor mobile phase buffering or inadequate column equilibration. A shift of just 0.1 pH units can alter the retention time of basic amines by up to 10%[2]. Solution: Ensure your buffer concentration is adequate (typically 10–50 mM). Furthermore, always prepare mobile phases gravimetrically rather than volumetrically to prevent slight variations in the organic fraction, which exponentially impacts the retention factor ( k )[2].

Q2: How can I increase retention and fix peak tailing without switching to a high-pH mobile phase? A: If your detector (e.g., MS) or silica column restricts you to a low pH, you must mask the analyte's charge. You can achieve this via ion-pairing. Introducing lipophilic anions from the Hofmeister series (e.g., PF6−​ , ClO4−​ ) or standard reagents like Trifluoroacetic acid (TFA) creates a nonstoichiometric double-layer ion pair with the protonated piperidine. This neutralizes the charge, significantly increasing hydrophobicity and retention while shielding the analyte from residual silanols[3].

Q3: Standard C18 columns are failing to retain the compound. What alternative chemistries should I screen? A: For polar bases, orthogonal selectivity is required.

  • Pentafluorophenyl (PFP): Offers strong dipole-dipole, π−π , and hydrogen-bonding interactions, which are exceptionally suited for retaining polar bases and halogenated compounds (like your fluorophenyl group)[4].

  • RP-Amide: Provides complementary selectivity to C18 by enhancing the retention of uncharged bases and compounds with strong hydrogen-bond potential[5].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include System Suitability Testing (SST) to verify column integrity before analyzing your active pharmaceutical ingredient (API).

Protocol A: High-pH Reversed-Phase Optimization (Deprotonation Strategy)

By raising the pH above the analyte's pKa​ , we neutralize the piperidine ring, forcing it to interact with the stationary phase via pure hydrophobic partitioning.

Step 1: System Suitability & Void Volume Check

  • Inject 1 µL of a neutral marker (e.g., Uracil, 10 µg/mL).

  • Validation: Record the elution time as the void volume ( t0​ ). Ensure the theoretical plate count ( N ) is >10,000 to confirm the column bed is intact.

Step 2: Mobile Phase Preparation

  • Aqueous (A): Prepare 50 mM pyrrolidine or ammonium hydroxide in LC-MS grade water. Adjust to pH 11.5. Caution: Standard silica dissolves above pH 8.0. You MUST use a high-pH stable column (e.g., Ethylene Bridged Hybrid like Waters XBridge or Phenomenex Gemini).[6]

  • Organic (B): 100% Acetonitrile (ACN).

Step 3: Gradient Execution

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Validation: The neutral state of the piperidine should push the retention factor ( k ) to an optimal range of 2 < k < 10, with a tailing factor ( Tf​ ) < 1.5.

Protocol B: HILIC Optimization for Polar Retention

If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water-enriched layer on a polar stationary phase to retain the charged, polar form of the piperidine.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 100 mM Ammonium Formate buffer, pH 3.0 (Ensures the piperidine remains fully ionized).

  • Organic (B): 100% Acetonitrile.

Step 2: Isocratic Elution

  • Use a bare silica or Amide HILIC column.

  • Equilibrate the column with 90% B / 10% A for at least 20 column volumes (HILIC requires longer equilibration than RP-HPLC).

  • Validation: In HILIC, water is the strong solvent. If retention is too high, increase the aqueous fraction (A) to 15%.

Part 4: Data Presentation & Parameter Optimization

Table 1: Impact of Chromatographic Parameters on Piperidine Retention

ParameterC18 (Low pH 2.5)C18 + Ion Pairing (pH 2.5)Hybrid Silica (High pH 11.5)HILIC (pH 3.0, >80% ACN)
Analyte State Cationic (Protonated)Neutralized Ion-PairNeutral (Deprotonated)Cationic (Protonated)
Primary Mechanism Weak Hydrophobic + Ion ExchangeHydrophobic PartitioningHydrophobic PartitioningHydrophilic Partitioning
Expected Retention ( k ) < 1.0 (Elutes near void)3.0 - 6.05.0 - 10.02.0 - 5.0
Peak Shape ( Tf​ ) > 2.0 (Severe Tailing)1.1 - 1.3 (Sharp)1.0 - 1.2 (Sharp)1.0 - 1.4 (Good)

Table 2: Recommended Column Chemistries for Basic Amines

Column ChemistryInteraction MechanismBest Use Case
Ethylene Bridged Hybrid (C18) HydrophobicHigh pH methods (pH 10-12) to deprotonate basic amines.
Pentafluorophenyl (PFP) π−π , Dipole, H-BondingHalogenated aromatics and polar bases at low pH.
RP-Amide Hydrophobic + H-BondingEnhanced retention of polar compounds without ion-pairing.

Part 5: Troubleshooting Workflow Visualization

The following logical relationship diagram maps the decision-making process for optimizing the retention of your compound based on laboratory constraints.

HPLC_Optimization Start Poor Retention & Peak Tailing N-(4-fluorophenyl)piperidine-4-carboxamide Decision Select Chromatographic Mode Based on System Constraints Start->Decision High_pH High-pH RP-HPLC (pH > 10.5) Decision->High_pH Neutralize Charge Low_pH Low-pH RP-HPLC (pH 2.0 - 3.0) Decision->Low_pH Mask Charge HILIC HILIC Mode (>80% Organic) Decision->HILIC Orthogonal Selectivity Mech1 Deprotonates Piperidine Increases Hydrophobicity High_pH->Mech1 Mech2 Requires Ion-Pairing (e.g., TFA, ClO4-) Low_pH->Mech2 Mech3 Retains Polar Cation via Aqueous Partitioning HILIC->Mech3 Result Optimized Retention Time Symmetrical Peak (Tf < 1.5) Mech1->Result Mech2->Result Mech3->Result

Decision matrix for optimizing HPLC retention of piperidine-based compounds.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution ResearchGate URL:[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions URL:[Link]

  • HPLC Troubleshooting Guide University of Pittsburgh (Pitt.edu) URL:[Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form National Center for Biotechnology Information (PMC) URL:[Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Stability of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride at room temperature

Welcome to the technical support center for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound at room temperature. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Introduction

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with potential applications in pharmaceutical research. Understanding its stability profile is critical for accurate experimental results, formulation development, and defining appropriate storage and handling procedures. This guide will delve into the potential stability issues, how to assess them, and best practices for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride?

For long-term storage, it is advisable to store N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3][4] While short-term storage at room temperature may be acceptable for immediate use, prolonged exposure can lead to degradation. For extended periods, storage at lower temperatures (e.g., 2-8 °C) is recommended to minimize the rate of potential degradation reactions.

Q2: What are the primary degradation pathways for this compound at room temperature?

The primary degradation pathway for N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride at room temperature is likely to be hydrolysis of the amide bond.[5][6] This reaction can be catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[6][7][8] Other potential degradation pathways include oxidation and photodecomposition, although these are generally less prevalent for this type of molecule under typical room temperature and lighting conditions.[5][6]

Q3: How can I tell if my sample of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride has degraded?

Visual inspection may reveal changes in physical appearance, such as discoloration or clumping of the solid material. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][9][10] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of purity.

Q4: Is N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride sensitive to light?

While there is no specific data available for this compound, many pharmaceutical compounds are susceptible to photodegradation.[11][12] It is a best practice to handle and store the compound in a manner that protects it from light.[2] Photostability testing, as outlined in the ICH Q1B guidelines, can definitively determine its light sensitivity.[13][14][15]

Q5: What impact does the hydrochloride salt form have on stability?

The hydrochloride salt form generally enhances the aqueous solubility and can improve the stability of the parent compound compared to the free base.[16][17] However, hydrochloride salts can also be hygroscopic, meaning they can absorb moisture from the air.[18][19] This absorbed water can then facilitate hydrolytic degradation.[20] Therefore, it is crucial to store the compound in a dry environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower potency or the presence of active impurities.1. Verify the purity of your starting material using a validated stability-indicating HPLC method. 2. Review your storage and handling procedures to ensure they align with best practices (cool, dry, protected from light). 3. Consider performing a forced degradation study to identify potential degradants and their impact on your assay.[5][6][20]
Changes in the physical appearance of the solid (e.g., color change, clumping). Potential degradation or moisture absorption.1. Do not use the material if significant changes in appearance are observed. 2. Assess the purity of the material using HPLC. 3. Ensure the storage container is tightly sealed and stored in a desiccator if necessary.
Difficulty dissolving the compound in a specific solvent. The compound may have degraded to a less soluble impurity, or the incorrect solvent is being used.1. Confirm the solubility of the compound in the chosen solvent from reliable sources. 2. Analyze the purity of the compound to rule out degradation. 3. Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride and separating it from its potential degradation products.

Objective: To develop an HPLC method capable of resolving the parent compound from its potential degradants.

Materials:

  • N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

  • Method Optimization: Inject the sample and analyze the chromatogram. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve good separation and peak shape for the parent compound.

  • Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies.[5][6] Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

Protocol 2: Room Temperature Stability Study

Objective: To evaluate the stability of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride under ambient room temperature conditions over a defined period.

Materials:

  • N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride of known purity

  • Validated stability-indicating HPLC method

  • Climate-controlled chamber or a designated room temperature storage area (e.g., 25 °C / 60% RH)

  • Appropriate storage containers (e.g., amber glass vials with screw caps)

Procedure:

  • Initial Analysis (Time Zero): Accurately weigh and place samples of the compound into several storage containers. Analyze a representative sample at the beginning of the study to establish the initial purity.

  • Storage: Store the remaining samples at the designated room temperature, protected from light.

  • Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a sample from storage.

  • Analysis: Analyze the sample using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity of the sample at each time point to the initial purity. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting start Start: Obtain High-Purity Sample method_dev Develop & Validate Stability-Indicating Method start->method_dev protocol_design Design Stability Study Protocol (Timepoints, Conditions) method_dev->protocol_design initial_analysis Time Zero Analysis (Initial Purity) protocol_design->initial_analysis storage Store Samples at Room Temperature initial_analysis->storage time_point_analysis Analyze Samples at Pre-defined Timepoints storage->time_point_analysis Pull Samples data_analysis Compare Purity Data vs. Time Zero time_point_analysis->data_analysis degradation_pathway Identify & Characterize Degradation Products (if any) data_analysis->degradation_pathway Degradation Observed report Generate Stability Report data_analysis->report No Significant Degradation degradation_pathway->report end End: Determine Shelf-Life & Storage Conditions report->end

Caption: A logical workflow for assessing the stability of a pharmaceutical compound.

Potential Degradation Pathway: Amide Hydrolysis

Amide_Hydrolysis reactant N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride Piperidine Ring Amide Bond Fluorophenyl Ring products Piperidine-4-carboxylic acid + 4-fluoroaniline reactant:p2->products Hydrolysis (H₂O, Acid/Base catalysis)

Caption: The potential hydrolytic degradation of the amide bond.

References

  • Vertex AI Search. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Q-Lab. Understanding ICH Photostability Testing.
  • J-Stage. Amidines. VII. : Hydrolysis and Alcoholysis of Carboxamides under Mild Conditions.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
  • Patsnap Eureka. (2026, February 28).
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACS Publications. Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters | The Journal of Organic Chemistry.
  • ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
  • RSC Publishing.
  • CRIS - Unibo. Pharmaceutical Salts.
  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Fisher Scientific. (2021, December 24).
  • University Digital Conservancy.
  • Apollo Scientific. Piperidine-4-carboxylic acid.
  • Benchchem.
  • MDPI. (n.d.).
  • ResearchGate. (2023, August 24).
  • Chemos GmbH&Co.KG.
  • PENTA. (2024, May 7).

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Piperidine Carboxamide Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of hygroscopic piperidine carboxamide hydrochloride salts. Due to their propensity to absorb moisture from the atmosphere, these compounds present unique challenges that can impact experimental reproducibility, product stability, and formulation success.[1][2] This document is designed to provide both the practical "how-to" and the scientific "why" to empower you to manage these materials effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the hygroscopic nature of piperidine carboxamide hydrochloride salts.

Q1: What does it mean for a piperidine carboxamide hydrochloride salt to be "hygroscopic"?

A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption. For a solid crystalline compound like a piperidine carboxamide hydrochloride salt, this means that upon exposure to ambient air, the material will take up moisture. This can lead to a range of physical and chemical changes, from subtle weight gain to complete liquefaction (deliquescence) at high relative humidity (RH).[1][3]

Q2: Why are hydrochloride salts, in particular, often hygroscopic?

A: The hygroscopicity of hydrochloride (HCl) salts is often linked to the high polarity and strong hydrogen-bonding capacity of the chloride ion (Cl⁻) and the protonated amine of the piperidine ring. These ions can readily interact with polar water molecules from the atmosphere.[4] The overall hygroscopicity of the salt depends on its crystal lattice energy. If the energy released when the salt's ions interact with water is greater than the energy holding the crystal lattice together, the salt will readily absorb moisture.[5] However, not all HCl salts are hygroscopic; the specific molecular structure and crystal packing play a crucial role.[4][5]

Q3: What are the primary consequences of failing to control moisture exposure?

A: Uncontrolled moisture exposure can severely compromise the quality and integrity of your compound. The main consequences include:

  • Physical Changes: The initial effect is often weight gain, leading to inaccurate measurements and incorrect concentrations for solutions.[4] This can progress to more severe issues like clumping, caking, or changes in powder flowability, which are detrimental during manufacturing and formulation processes.[1][3]

  • Chemical Degradation: Absorbed water can act as a reactant, leading to hydrolysis of the carboxamide group or other sensitive functionalities, resulting in impurities and loss of potency.[2][4]

  • Solid-State Changes: Moisture can induce changes in the material's crystal structure (polymorphic transformation) or a transition from a crystalline to an amorphous state.[2][4][6] These changes can significantly alter critical properties like solubility, bioavailability, and stability.

Q4: How is the degree of hygroscopicity officially classified?

A: The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain of a sample after 24 hours of exposure to a specific temperature and relative humidity (25°C and 80% RH).

Classification% Weight Increase (w/w)Description
Non-hygroscopic < 0.2%Shows no significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic ≥ 15%Absorbs a large amount of moisture.
Deliquescent Sufficient water is absorbed to form a liquidThe solid dissolves in the absorbed water.

Q5: What are the ideal storage and handling conditions for these salts?

A: The guiding principle is to minimize exposure to atmospheric moisture.

  • Storage: Store the material in a tightly sealed container, preferably made of a moisture-impermeable material like glass or foil-lined packaging.[1][7] For highly hygroscopic compounds, storage in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled low-humidity cabinet is recommended.[7] Normal storage conditions are often defined as 15–25 °C with no more than 60% RH.[8]

  • Handling: Whenever possible, handle the material in a controlled environment, such as a glovebox purged with an inert gas (e.g., nitrogen, argon) or a low-humidity cleanroom.[1] If a controlled environment is unavailable, work quickly and reseal containers immediately after dispensing.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My piperidine carboxamide HCl salt is clumping and forming hard cakes in its container. What is happening and how can I prevent this?

A:

  • Causality: Caking and clumping occur when the material absorbs enough moisture to form liquid bridges between individual particles. These bridges can then solidify upon slight drying or through pressure, creating a solid mass.[3][4] This significantly impacts your ability to accurately weigh and dispense the powder and is a major issue in manufacturing processes like powder milling and tablet compounding.[1]

  • Solution & Prevention:

    • Break Up the Material: If caking has already occurred, you may be able to gently break up the mass with a spatula inside a low-humidity environment. Avoid vigorous grinding, which can alter particle size and potentially the solid form.

    • Immediate Environmental Control: Move the container into a desiccator or a dry box immediately to prevent further moisture uptake.

    • Future Handling: For future use, ensure you are opening the container and handling the powder only in an environment with controlled low humidity (<40% RH is a good starting point, but the critical RH may be lower).

    • Aliquotting: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under dry conditions. This minimizes the exposure of the bulk material to ambient humidity during repeated weighings.

Q: I am getting inconsistent and non-reproducible weights when preparing solutions. Could hygroscopicity be the cause?

A:

  • Causality: Yes, this is a classic sign of handling a hygroscopic compound. The material's weight will continuously increase as it absorbs moisture from the air while on the analytical balance. A weight that never stabilizes or consistently drifts upward is a strong indicator. This leads to preparing solutions with a lower-than-intended concentration, as a portion of the measured weight is actually water.[4]

  • Solution & Prevention:

    • Work Quickly: Pre-weigh your container, add the compound as quickly as possible, and record the weight immediately. The goal is to minimize the time the sample is exposed to the atmosphere.

    • Use a Controlled Environment: The most reliable method is to perform the weighing inside a glovebox or a balance enclosure with a controlled, dry atmosphere.

    • "Loss on Drying" Correction: For less critical applications, you can determine the moisture content of a representative sample via Thermogravimetric Analysis (TGA) or a moisture analyzer.[9][10] You can then use this moisture content value to correct the weight of the material you dispense for subsequent experiments. For example, if the material contains 5% water, you would need to weigh out 105 mg to get 100 mg of the active compound.

Q: My analytical results (HPLC purity, NMR assay) are inconsistent or show unexpected degradation peaks. How can moisture be responsible?

A:

  • Causality: Moisture can directly impact analytical results in two ways. First, as mentioned above, the unaccounted-for water content leads to inaccurately prepared standard and sample concentrations, causing errors in assays.[4] Second, and more critically, the absorbed water can cause chemical degradation via hydrolysis, especially if the compound is stored for a period after moisture exposure.[2][3] The carboxamide functional group can be susceptible to hydrolysis, forming the corresponding carboxylic acid.

  • Solution & Prevention:

    • Freshly Prepare Solutions: Always use freshly opened or properly stored material for preparing analytical standards and samples. Do not use material from a container that has been left open or shows visible signs of moisture uptake (clumping).

    • Verify Stability: If you suspect degradation, use a stability-indicating method (like a gradient HPLC-UV/MS) to check for new impurity peaks. Compare a freshly prepared sample from a pristine source against your suspect material.

    • Strict Storage Protocol: Implement and enforce the storage protocols described in the FAQ section. Ensure all lab members understand the moisture-sensitive nature of the compound.

Section 3: Key Experimental Protocol

Characterizing the hygroscopic nature of your specific salt is a critical step in its development. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[]

Protocol: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

1. Objective: To quantify the moisture sorption and desorption behavior of a piperidine carboxamide HCl salt and classify it according to established standards.

2. Materials & Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Piperidine Carboxamide HCl salt sample (5-15 mg)

  • Nitrogen gas supply (for the DVS instrument)

3. Methodology:

  • Sample Preparation: Tare the sample pan on the DVS microbalance. Carefully place 5-15 mg of the test sample onto the pan.

  • Initial Drying/Equilibration: Start the DVS method by equilibrating the sample at a low relative humidity (e.g., 0-5% RH) until the mass stabilizes (defined as a change of <0.002% per minute). This establishes the initial dry weight of the sample.

  • Sorption Phase: Program the DVS to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates. The instrument continuously records the mass change.

  • Desorption Phase: After reaching the maximum RH (e.g., 90%), program the instrument to decrease the RH in the same stepwise manner back down to the starting RH. This measures the loss of water and can reveal information about the reversibility of the sorption process.

  • Data Analysis:

    • Plot the percentage change in mass versus the relative humidity to generate a moisture sorption-desorption isotherm.

    • From the sorption curve, determine the percentage mass increase at 80% RH.

    • Use the table in FAQ Q4 to classify the hygroscopicity of the material.

    • Analyze the shape of the isotherm. A large hysteresis (the gap between the sorption and desorption curves) may indicate a moisture-induced phase transition.

4. Self-Validation & Trustworthiness:

  • Ensure the DVS instrument is calibrated for both mass and relative humidity before starting the experiment.

  • Run a known standard (e.g., microcrystalline cellulose) periodically to verify instrument performance.

  • Consider analyzing the sample by Powder X-Ray Diffraction (PXRD) before and after the DVS run to confirm if any changes in the crystal form have occurred.

Section 4: Visualizations & Workflows

Visual aids can help clarify complex processes and decision-making. The following diagrams illustrate key concepts in handling hygroscopic materials.

Diagram 1: Decision Workflow for Handling a New Salt

This diagram outlines a logical sequence of steps to take when receiving and handling a new batch of a potentially hygroscopic piperidine carboxamide hydrochloride salt.

start Receive New Batch of Piperidine Carboxamide HCl Salt assess Initial Assessment: - Review Supplier Data (SDS) - Visual Inspection (clumping?) start->assess test Perform Hygroscopicity Test (e.g., DVS Protocol) assess->test Hygroscopicity unknown or suspected classify Classify Material (Non-Hygroscopic, Hygroscopic, etc.) test->classify non_hygro Non-Hygroscopic or Slightly Hygroscopic classify->non_hygro < 2% weight gain hygro Hygroscopic or Very Hygroscopic classify->hygro >= 2% weight gain handle_standard Standard Handling Protocol: - Tightly sealed containers - Store in cool, dry place non_hygro->handle_standard handle_strict Strict Handling Protocol: - Use glovebox/dry box - Store in desiccator - Aliquot material hygro->handle_strict end Proceed with Experimentation handle_standard->end handle_strict->end

Caption: Decision workflow for handling potentially hygroscopic salts.

Diagram 2: Mechanism of Moisture-Induced Physical Changes

This diagram illustrates how atmospheric water interacts with a crystalline solid, leading to undesirable physical changes.

atmosphere Atmospheric Moisture (H₂O) adsorption 1. Adsorption Water molecules coat the surface of particles atmosphere->adsorption crystal Initial Crystalline Powder (Discrete Particles) crystal->adsorption absorption 2. Absorption Water penetrates the bulk crystal lattice adsorption->absorption Increased RH or exposure time bridges 3. Formation of Liquid Bridges Surface dissolution occurs at points of particle contact absorption->bridges caking 4. Caking & Agglomeration Solid bridges form, creating a hard mass bridges->caking result Result: - Poor Powder Flow - Inaccurate Weighing - Formulation Issues caking->result

Caption: Pathway from moisture exposure to powder caking.

References

  • Goh, K. T., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1183. [Link]

  • Couch, R. A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 696-711. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835. [Link]

  • Khan, I., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-639. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • Goh, K. T., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. [Link]

  • Zhang, M-L., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 20, 7039-7043. [Link]

  • Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 18(3), 603-616. [Link]

  • Gangishetty, M. K., et al. (2015). Effect of relative humidity on crystal growth, device performance and hysteresis in planar heterojunction perovskite solar cells. Nanoscale, 7, 16930-16937. [Link]

  • Google Patents. (2017). KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
  • Zhang, X., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105937. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Zhang, Y., et al. (2023). Effect of Humidity Exposure on Microstructure and Photoluminescence Properties of Polycrystalline CsI(Tl) Screens. Materials, 16(18), 6177. [Link]

  • Wikipedia. Piperidine. [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Zhang, M-L., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. [Link]

  • ACS Publications. (2019). Complexity of Measuring and Representing the Hygroscopicity of Mixed Component Aerosol. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Lee, E. H., & Lee, S. S. (2012). Effects of Humidity and Surfaces on the Melt Crystallization of Ibuprofen. International journal of molecular sciences, 13(8), 10413–10423. [Link]

  • ACS Publications. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • ACS Publications. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Otsuka, M., et al. (2007). Solid-State Polymorphic Transition of Theophylline Anhydrate and Humidity Effect. Crystal Growth & Design, 7(2), 314-319. [Link]

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  • ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]

  • OSTI.GOV. (2024). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Chemical Substance Information. PIPERIDINE-3-CARBOXAMIDE HYDROCHLORIDE. [Link]

  • Eurofins Scientific. (2023). Moisture by Karl Fischer for pharma industry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural activity relationship (SAR) comparison of piperidine-4-carboxamide derivatives

A Senior Application Scientist's Guide to a versatile structural framework, this guide delves into the nuanced structure-activity relationships (SAR) of piperidine-4-carboxamide derivatives across a spectrum of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a versatile structural framework, this guide delves into the nuanced structure-activity relationships (SAR) of piperidine-4-carboxamide derivatives across a spectrum of biological targets. From oncology to neuropharmacology and infectious diseases, this scaffold has proven to be a fertile ground for the development of potent and selective therapeutic agents.

The piperidine ring, a ubiquitous feature in natural products and synthetic pharmaceuticals, imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] When functionalized at the 4-position with a carboxamide linkage, it creates a versatile template for introducing diverse substituents that can be fine-tuned to achieve high affinity and selectivity for specific biological targets. This guide provides a comparative analysis of the SAR of piperidine-4-carboxamide derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutics.

Targeting Receptor Tyrosine Kinases: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers.[3] Piperidine-4-carboxamide derivatives have emerged as potent ALK inhibitors, with their SAR being systematically explored to optimize their anti-tumor activity.[3][4]

A key interaction for this class of inhibitors involves the formation of hydrogen bonds between the carboxamide moiety and the hinge region of the ALK kinase domain.[4] The piperidine ring serves as a central scaffold, with substituents at the 1-position and on the carboxamide nitrogen playing crucial roles in dictating potency and selectivity.

Key SAR Insights for ALK Inhibitors:

  • N-Aryl Substituents on the Carboxamide: Aromatic groups attached to the carboxamide nitrogen often occupy a hydrophobic pocket. The nature and substitution pattern of this aryl ring significantly influence binding affinity.

  • Piperidine N1-Substituents: Large, hydrophobic groups at the N1 position of the piperidine ring can extend into a solvent-exposed region, and their optimization can lead to improved pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of the piperidine ring can be critical for proper orientation within the ATP-binding pocket of ALK.

CompoundALK IC50 (µM)Key Structural FeaturesReference
1 0.1742-aminopyrimidine at N1, trimethoxyphenyl on carboxamide[4]
2 Data not specified(S)-configuration, 2-chloropyrimidine at N1, 4-methylbenzyl on carboxamide[4]

A 3D-QSAR modeling approach has been employed to further elucidate the relationship between the chemical structures of piperidine carboxamide derivatives and their efficacy in inhibiting tumor cell activity.[3] This computational analysis has guided the design of novel compounds with enhanced inhibitory activities.[3]

Experimental Workflow: ALK Enzyme Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of piperidine-4-carboxamide derivatives against the ALK enzyme.

ALK Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Compound Dilution Series Incubation Incubation of ALK, Compound, and ATP Compound_Prep->Incubation Enzyme_Prep ALK Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Add_Substrate Addition of Peptide Substrate Substrate_Prep->Add_Substrate Incubation->Add_Substrate Reaction Kinase Reaction Add_Substrate->Reaction Stop_Reaction Quench Reaction Reaction->Stop_Reaction Detection_Reagent Add Detection Reagent Stop_Reaction->Detection_Reagent Read_Signal Measure Signal (e.g., Luminescence) Detection_Reagent->Read_Signal Data_Analysis Calculate IC50 Read_Signal->Data_Analysis

Caption: Workflow for an in vitro ALK enzyme inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the ALK enzyme, a suitable peptide substrate, and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. The signal is often luminescence-based.

  • Data Analysis: Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Modulating G-Protein Coupled Receptors: 5-HT2C and CCR5

The versatility of the piperidine-4-carboxamide scaffold extends to the modulation of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.

Serotonin 5-HT2C Receptor Positive Allosteric Modulators (PAMs)

Piperidine-2-carboxamide and piperidine-4-carboxamide derivatives have been investigated as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a target for the treatment of various neuropsychiatric disorders.[5][6]

Initial SAR studies on a 4-alkylpiperidine-2-carboxamide scaffold revealed that the volume of the lipophilic tail at the 4-position, rather than just its length, is a critical determinant of activity.[5] Replacing a long undecyl chain with more compact, cyclic moieties like cyclohexyl or phenyl groups led to compounds with improved drug-like properties, including reduced lipophilicity and fewer rotatable bonds.[5][6]

Key SAR Insights for 5-HT2C PAMs:

  • Lipophilic Tail (LT) at C4: The nature of the substituent at the 4-position of the piperidine ring is crucial for PAM activity. Compact, cyclic groups are favored over long alkyl chains.[5]

  • Polar Head (PH) on the Carboxamide: The group attached to the carboxamide nitrogen, termed the polar head, also plays a significant role in activity. Modifications to the PH can impact potency and selectivity.[6]

  • Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring can influence the compound's conformation and its interaction with the allosteric binding site.

C-C Chemokine Receptor 5 (CCR5) Antagonists

CCR5 is a co-receptor for HIV entry into host cells, making it an attractive target for the development of antiviral agents. Piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[7][8]

Based on a 'Y-shaped' pharmacophore model, novel piperidine-4-carboxamide derivatives were synthesized and showed potent inhibitory activity against CCR5 in a calcium mobilization assay.[7] The most potent compounds exhibited IC50 values comparable to the approved drug maraviroc and also displayed antiviral activity in an HIV-1 single-cycle assay.[7]

Key SAR Insights for CCR5 Antagonists:

  • N-Substituent on Piperidine: The substituent on the piperidine nitrogen is a key interaction point within the CCR5 binding pocket.

  • Carboxamide Moiety: The carboxamide group and its substituents are crucial for establishing the correct orientation and interactions for potent antagonism.

  • Overall Conformation: The overall three-dimensional shape of the molecule is critical for fitting into the complex binding site of the CCR5 receptor.

Targeting a Spectrum of Other Important Proteins

The piperidine-4-carboxamide scaffold has demonstrated its utility in targeting a diverse array of other proteins with therapeutic relevance.

Opioid Receptor Modulators

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for mu (MOP), kappa (KOP), and delta (DOP) opioid receptor antagonists.[9] Interestingly, modifications of this scaffold have led to the discovery of the first small-molecule opioid pan antagonist with nanomolar affinity at MOP, KOP, DOP, and the nociceptin opioid (NOP) receptor.[9] SAR studies revealed that removal of the 3,4-dimethyl groups from a JDTic analog significantly increased the binding affinity at the NOP receptor by 10-fold while maintaining high affinity for the other opioid receptors.[9]

Neurokinin Receptor Antagonists

Spiro-substituted piperidines have been synthesized and evaluated as neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists.[10] SAR studies indicated that the introduction of methoxy groups on the N-methylbenzamide moiety increased affinity for the NK1 receptor.[10] Furthermore, a conformation where the phenyl groups of the N-methylbenzamide and a 3,4-dichlorophenyl moiety are in close proximity appears to be favorable for high NK1 affinity.[10] A hydrogen bond-accepting group in the spiro-substituted piperidine moiety was found to be important for high affinity for the NK2 receptor.[10]

Antimalarial Proteasome Inhibitors

A piperidine carboxamide, identified through phenotypic screening, was found to have potent antimalarial activity by inhibiting the β5 active site of the Plasmodium falciparum proteasome.[11] SAR studies revealed that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer.[11] The minimal pharmacophore was determined to require both a right-hand phenyl ring and a left-hand glycolic acid fragment.[11]

Secretory Glutaminyl Cyclase (sQC) Inhibitors

A novel sQC inhibitor with a piperidine-4-carboxamide moiety was identified through virtual screening and found to have an IC50 of 34 µM.[12] This compound represents a new scaffold for designing inhibitors of sQC, an enzyme implicated in Alzheimer's disease.[12]

Anti-Cytomegalovirus (CMV) Agents

Piperidine-4-carboxamide derivatives have been identified as inhibitors of human cytomegalovirus (CMV) replication.[13] SAR studies have shown that the position of the nitrogen atom in a pyridine ring attached to the carboxamide via a spacer is critical for activity.[13] Pyrrole, indole, and thienopyrrole moieties coupled to the 4-(2-aminoethyl)pyridine were all tolerated.[13]

Conclusion

The piperidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, offering a remarkable degree of versatility for the design of potent and selective modulators of a wide range of biological targets. The insights into the structure-activity relationships presented in this guide, covering targets from protein kinases to GPCRs and enzymes, underscore the power of this chemical framework. By understanding the nuanced effects of structural modifications on biological activity, researchers can continue to leverage the piperidine-4-carboxamide scaffold to develop novel therapeutics for a multitude of diseases.

References

  • Gao, H., Zhang, J.-Y., Zhao, L.-J., & Guo, Y.-Y. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., Pazdrak, K., Fox, R. G., Anastasio, N. C., Cunningham, K. A., & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 11(14), 2193–2205. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Fujii, T., et al. (1998). Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). Chemical & Pharmaceutical Bulletin, 46(10), 1597-1607. [Link]

  • Lin, Z., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(7), 755-767.e9. [Link]

  • Zaveri, N. T., et al. (2014). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Medicinal Chemistry Letters, 5(11), 1103–1108. [Link]

  • Li, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 509-531. [Link]

  • Rana, N., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 241. [Link]

  • Sahoo, B., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Giardina, G. A., et al. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, 42(6), 1053-1065. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 11(14), 2193-2205. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 509-531. [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. [Link]

  • Selvaraj, C., & Singh, S. K. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(Suppl 1), P33. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

  • Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2. (n.d.). ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules, 30(13), 2897. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9579-9592. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry, 46(12), 2397-2409. [Link]

  • Sabahat Naeem, et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(17), 3925. [Link]

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]28/3/1435/htm)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires more than just following a checklist—it requires a fundamental understanding of the molecule's physical and c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires more than just following a checklist—it requires a fundamental understanding of the molecule's physical and chemical properties. N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride (CAS: 1220038-42-5) is a highly valuable fluorinated building block in drug discovery, but it presents specific occupational hazards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety, ensuring that your laboratory workflows are both efficient and rigorously secure.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand why this specific molecule is hazardous. The risk profile of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is driven by three distinct structural features:

  • The Piperidine Core (Basicity & Irritation): Piperidine derivatives are inherently basic and act as severe mucosal and dermal irritants. Exposure can lead to acute skin irritation (H315) and serious eye irritation (H319)[1].

  • The Fluorophenyl Moiety (Lipophilicity & Penetration): The substitution of a hydrogen atom with fluorine on the phenyl ring significantly increases the molecule's lipophilicity[2]. This enhanced fat solubility facilitates rapid penetration through the stratum corneum (the skin's outer barrier), elevating the risk of systemic toxicity via dermal absorption (Acute Tox. 4)[1].

  • The Hydrochloride Salt Form (Aerosolization): While the HCl salt improves aqueous solubility for biological assays, it renders the compound highly hygroscopic and prone to static charge. This physical state easily generates fine, inhalable micro-dust that can bypass upper respiratory defenses, causing specific target organ toxicity (STOT SE 3, respiratory irritation)[3].

Risk Assessment & PPE Matrix

Your PPE must scale with the quantity of the API being handled and the energy of the operation. The following matrix outlines the required protective barriers based on established 4[4].

PPE CategoryAnalytical Scale (<10 mg)Preparative Scale (>10 mg)Mechanistic Rationale
Eye/Face Safety glasses with side shieldsIndirect-vent chemical splash goggles + Face shieldProtects against micro-dust aerosolization and accidental splashes during solvent reconstitution[4].
Hands Double-gloved Nitrile (4-6 mil)Heavy-duty Nitrile or Butyl rubber over-glovesThe fluorinated moiety increases dermal penetration risk; double gloving prevents rapid breakthrough[2][4].
Body Flame-retardant lab coat, closed-toe shoesTyvek® disposable suit or chemical-resistant apronPrevents the accumulation of hygroscopic API dust on personal clothing, mitigating chronic exposure[5].
Respiratory N95/P100 particulate respirator (if outside hood)PAPR or half-mask with P100/Organic Vapor cartridgesDirectly mitigates the inhalation of fine HCl salt dust, preventing respiratory tract irritation (H335)[3][6].

Self-Validating Operational Workflows

Laboratory safety protocols fail when they rely solely on human compliance without built-in feedback loops. The following step-by-step methodology incorporates self-validating checks to ensure each step is performed successfully before moving to the next.

G N1 1. Setup & PPE Donning N2 2. Anti-Static Weighing N1->N2 N3 3. In-Hood Reconstitution N2->N3 N4 4. Wet-Wipe Decontamination N3->N4 N5 5. Halogenated Waste Disposal N4->N5

Linear operational workflow for the safe handling of fluorinated piperidine APIs.

Phase 1: Environmental Control & Pre-Weighing
  • Ventilation: Conduct all open-container handling inside a certified hard-ducted chemical fume hood with a face velocity of 80-100 fpm[5].

  • Static Mitigation: Because the hydrochloride salt is a dry, charged powder, use an anti-static bar (ionizer) and grounded stainless-steel spatulas.

    • Self-Validation Check: Slowly bring the spatula near the powder. If the powder visibly repels or jumps toward the metal, static is still present. Pause and recalibrate the ionizer before proceeding.

Phase 2: Handling, Transfer, and Reconstitution
  • Weighing: Tare a closed, anti-static weigh boat or a pre-capped amber vial. Transfer the solid using a micro-spatula to minimize dust generation.

  • Reconstitution: Add your primary solvent (e.g., DMSO, Methanol, or Water) directly to the vial while it remains inside the fume hood. Never transport dry API powder across the laboratory.

    • Self-Validation Check: Visually inspect the solution against a dark background. If any undissolved particulates remain, the solution is not fully reconstituted; do not remove the unsealed vial from the hood.

  • Sealing: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe.

Phase 3: Decontamination and Spill Response
  • Spill Containment: If a spill occurs, do not dry sweep . Dry sweeping will immediately aerosolize the toxic piperidine dust[6].

  • Neutralization: Cover the spill with absorbent pads dampened with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the trace HCl, followed by wiping.

  • Surface Decontamination: Wipe the hood surface with a sequence of wet wipes (water, followed by 70% isopropanol) to remove the lipophilic organic residue.

    • Self-Validation Check: Perform a final wipe with a clean, dry tissue. If any physical drag or visual residue is detected, repeat the solvent wipe until the surface is perfectly smooth.

Waste Management & Disposal Plan

Fluorinated organic compounds require highly specific disposal protocols. The high bond dissociation energy of the carbon-fluorine (C-F) bond means that standard incineration can generate highly toxic and corrosive hydrogen fluoride (HF) gas[2].

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, gloves, and wipes) in a sealed, rigid container clearly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Segregate all API-containing solutions into a dedicated "Halogenated Organic Liquid Waste" carboy. Do not mix this with general non-halogenated solvent waste.

  • Disposal Routing: Ensure your environmental health and safety (EHS) department routes this waste specifically to a high-temperature incineration facility equipped with alkaline flue-gas scrubbers capable of neutralizing both HF and HCl gases[5][6].

References

  • NextSDS. "N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Institutes of Health. "Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666." PubChem. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperidine, 99%." Cole-Parmer. Available at:[Link]

  • ACS Publications. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride
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N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride
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